6,6-Difluorobicyclo[3.1.0]hexan-2-one
Description
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Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUDJKYRMHUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6,6-Difluorobicyclo[3.1.0]hexan-2-one: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Bicyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the various fluorinated motifs, gem-difluorinated carbocycles have garnered significant attention. The 6,6-difluorobicyclo[3.1.0]hexane framework, in particular, has emerged as a valuable building block, offering a unique combination of conformational rigidity and metabolic stability. This guide provides a comprehensive overview of the chemical properties of 6,6-Difluorobicyclo[3.1.0]hexan-2-one, a key derivative of this scaffold, with a focus on its synthesis, reactivity, and potential applications in the development of novel therapeutics.
The bicyclo[3.1.0]hexane core serves as a conformationally restrained isostere for more flexible cyclohexane rings. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of the gem-difluoro group at the 6-position further modulates the molecule's properties, often improving metabolic stability by blocking a potential site of oxidative metabolism. This makes 6,6-difluorobicyclo[3.1.0]hexane derivatives, such as the titular ketone, highly attractive for the design of next-generation pharmaceuticals[1][2].
Physicochemical and Spectroscopic Properties
6,6-Difluorobicyclo[3.1.0]hexan-2-one is a solid at room temperature with the fundamental properties summarized in the table below.
| Property | Value | Source |
| CAS Number | 2740348-48-3 | |
| Molecular Formula | C₆H₆F₂O | |
| Molecular Weight | 132.11 g/mol |
While detailed, publicly available spectroscopic data for 6,6-Difluorobicyclo[3.1.0]hexan-2-one is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of diastereotopic protons. Signals for the cyclopropyl protons would appear at higher field, while the protons alpha to the ketone would be shifted downfield.
-
¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (likely >200 ppm). The carbon bearing the two fluorine atoms would appear as a triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR would likely exhibit a complex splitting pattern due to geminal F-F coupling and coupling to adjacent protons.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a strained cyclic ketone would be expected in the region of 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak at m/z 132, with fragmentation patterns corresponding to the loss of CO and other small fragments.
Synthesis of 6,6-Difluorobicyclo[3.1.0]hexan-2-one: A Methodological Overview
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for 6,6-Difluorobicyclo[3.1.0]hexan-2-one.
Detailed Protocol:
Step 1: Generation of Difluorocarbene
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, a suitable solvent such as THF is charged with an initiator, for example, sodium iodide. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is then added dropwise at a controlled temperature (often 0 °C or below). The reaction mixture is stirred to allow for the in situ generation of difluorocarbene.
Step 2: Cyclopropanation
To the solution containing the generated difluorocarbene, a solution of cyclopent-2-en-1-one in the same solvent is added slowly. The reaction is allowed to proceed, often with gradual warming to room temperature, until completion (monitored by TLC or GC-MS).
Step 3: Workup and Purification
Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6,6-difluorobicyclo[3.1.0]hexan-2-one.
Chemical Reactivity: A Gateway to Functionalized Derivatives
The chemical reactivity of 6,6-difluorobicyclo[3.1.0]hexan-2-one is governed by the interplay of the strained bicyclic system, the electron-withdrawing gem-difluoro group, and the ketone functionality.
1. Reactions at the Carbonyl Group:
The ketone at the 2-position is a key handle for further functionalization. Standard ketone chemistries can be applied, although the strained nature of the ring system may influence reactivity and stereoselectivity.
-
Reduction: The ketone can be reduced to the corresponding alcohol, 6,6-difluorobicyclo[3.1.0]hexan-2-ol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction will be influenced by the steric hindrance of the bicyclic framework.
-
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to introduce carbon-based substituents at the 2-position.
-
Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond via the Wittig reaction or Horner-Wadsworth-Emmons olefination, providing access to a variety of functionalized alkenes.
2. Ring-Opening Reactions:
The gem-difluorocyclopropane unit is known to undergo ring-opening reactions under certain conditions, providing a pathway to functionalized cyclopentane derivatives. These reactions are often promoted by Lewis acids or transition metals and can proceed with high regioselectivity[3][4][5][6][7]. While the stability of the difluorocyclopropane in the target molecule is expected to be relatively high, harsh reaction conditions could lead to ring cleavage.
3. Enolate Chemistry:
The protons alpha to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then be reacted with various electrophiles to introduce functionality at the 1- and 3-positions. However, the regioselectivity of enolate formation in this bicyclic system may be influenced by the ring strain and the electronic effects of the gem-difluoro group.
Applications in Drug Discovery and Medicinal Chemistry
The 6,6-difluorobicyclo[3.1.0]hexane scaffold is a valuable bioisostere for cyclohexane and other cyclic systems in drug candidates. The introduction of this motif can lead to several beneficial effects:
-
Improved Metabolic Stability: The gem-difluoro group can block a site of potential P450-mediated oxidation, thereby increasing the half-life of a drug molecule.
-
Enhanced Lipophilicity: Fluorine substitution can modulate the lipophilicity (logP) of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Restriction: The rigid bicyclic structure reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein by pre-organizing the molecule in a bioactive conformation.
The ketone functionality in 6,6-difluorobicyclo[3.1.0]hexan-2-one serves as a versatile synthetic handle to incorporate this valuable scaffold into a wide range of molecular architectures. For instance, it can be a precursor for the synthesis of amines, alcohols, and various heterocyclic systems that are commonly found in bioactive molecules. The interest in fluorinated bicyclo[3.1.0]hexane derivatives is exemplified by their investigation as potent and selective agonists for metabotropic glutamate receptors, highlighting their potential in treating neurological and psychiatric disorders[8].
Conclusion
6,6-Difluorobicyclo[3.1.0]hexan-2-one is a promising and versatile building block for the synthesis of novel drug candidates. Its unique combination of conformational rigidity, metabolic stability, and a functionalizable ketone group makes it an attractive scaffold for medicinal chemists. While further research is needed to fully explore its chemical properties and synthetic utility, the foundational knowledge presented in this guide provides a strong basis for its application in the design and development of next-generation therapeutics.
References
-
Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry. [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry. [Link]
-
Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]
-
Ring-opening reactions of simple gem-difluorocyclopropanes using molecular iodine. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. ResearchGate. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC. [Link]
- US8076502B2 - 2-amino-bicyclo(3.1.0) hexane-2,6-dicarboxylic ester derivative.
-
One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters. [Link]
-
6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical … - OUCI. [Link]
- WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids via Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. PubMed. [Link]
-
A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Academia.edu. [Link]
-
Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. MDPI. [Link]
-
Process for the precipitation and isolation of 6,6-Dimethyl-3-Aza Bicyclo [3.1.0] Hexane-Amide compounds by controlled precipitation and pharmaceutical formulations containing same - Patent US-2008193518-A1. PubChem. [Link]
-
Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed. [Link]
-
Bicyclo(3.1.0)hexane | C6H10 | CID 67510. PubChem. [Link]
-
One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. American Chemical Society. [Link]
Sources
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- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
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Structure-activity relationship of gem-difluoro bicyclic ketones
The Fluorinated Warhead: A Technical Guide to the SAR of gem-Difluoro Bicyclic Ketones
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Focus: Structure-Activity Relationships (SAR), Physicochemical Properties, and Synthetic Protocols.
Introduction: The Fluorine Effect in Covalent Inhibition
In the landscape of structure-based drug design, the gem-difluoro ketone moiety represents a specialized "warhead" designed to exploit the unique properties of fluorine—the most electronegative element. When integrated into or attached to bicyclic scaffolds , these functionalities serve a dual purpose: the bicyclic framework provides rigid stereochemical control for active-site selectivity, while the difluoromethylene group (
This guide dissects the structure-activity relationship (SAR) of these compounds, moving beyond simple bioisosterism to the thermodynamics of hydration and reversible covalent inhibition.
Physicochemical Basis of SAR
The potency of gem-difluoro bicyclic ketones hinges on two competing thermodynamic factors: Electrophilicity and Hydration Equilibrium .
The Electrophilicity/Hydration Paradox
Unlike non-fluorinated ketones, the strong electron-withdrawing inductive effect (
-
In Solution (Storage): The ketone exists in equilibrium with its hydrate (gem-diol).
For gem-difluoro ketones, is often (favoring the hydrate), whereas for non-fluorinated analogues, . -
In the Active Site (Binding): The enzyme requires the ketone form to initiate nucleophilic attack (by a catalytic Serine or Cysteine), or it binds the hydrate directly if it mimics a tetrahedral intermediate.
Critical SAR Insight: If the ketone is too electron-deficient (e.g., perfluorinated chains), it forms an irreversible, stable hydrate that may not dehydrate fast enough to bind the enzyme, or it binds non-specifically. If it is too electron-rich, it fails to trap the catalytic nucleophile. The gem-difluoro motif provides the "Goldilocks" zone of reactivity (
Mechanism of Action: The Transition State Mimic
The primary mechanism for these inhibitors, particularly against serine proteases (e.g., Chymase) and esterases (e.g., Phospholipase A2), is the formation of a stable, reversible hemiketal .
Pathway Visualization
The following diagram illustrates the nucleophilic attack by a catalytic serine residue on a gem-difluoro bicyclic ketone inhibitor.
Figure 1: Mechanism of reversible covalent inhibition by gem-difluoro ketones. The electron-withdrawing fluorines stabilize the tetrahedral hemiketal adduct, mimicking the transition state of substrate hydrolysis.
Structural Classes and SAR Trends
We categorize the SAR into two distinct classes based on the position of the gem-difluoro ketone relative to the bicyclic scaffold.
Class A: Scaffold-Attached Warheads (The "Specific" Inhibitors)
Structure: A linear gem-difluoro ketone chain attached to a lipophilic bicyclic ring (e.g., Naphthalene, Indole, Benzothiazole). Target: Calcium-independent Phospholipase A2 (iPLA2).[1][2]
-
The Bicyclic Anchor: The bicyclic system (e.g., Naphthalene) is critical for occupying the large hydrophobic pocket of iPLA2. Monocyclic analogues (phenyl) show 10–100x lower potency.
-
Chain Length: A 3-to-4 carbon tether between the ring and the difluoro-warhead is often optimal to align the ketone with the catalytic serine (Ser465 in GVIA iPLA2).
-
Fluorine Count:
-
Difluoro (
): Balanced potency and selectivity. -
Pentafluoro (
): Higher hydration, often higher potency ( in sub-nanomolar range) but increased risk of non-specific binding to other proteases.
-
Class B: Ring-Embedded Warheads (The "Conformational" Inhibitors)
Structure: The ketone and fluorines are part of the bicyclic ring system itself (e.g., gem-difluorocamphor, difluoro-bis-THF). Target: HIV-1 Protease, Cathepsin K.
-
Rigidity: The bicyclic system locks the
bonds in a specific vector. In HIV-1 protease inhibitors (like Darunavir analogues), the fluorine atoms on the bis-THF ring accept hydrogen bonds from the backbone amides (e.g., Gly48). -
Stereochemistry: SAR is highly sensitive to the stereochemistry of the ring fusion. Only specific diastereomers allow the fluorine atoms to interact with the "flap" region of the protease.
Quantitative Data Summary
The following table summarizes key SAR data points illustrating the impact of the bicyclic scaffold and fluorination level.
| Compound ID | Scaffold | Warhead | Target Enzyme | SAR Insight | |
| FKGK11 | Phenyl (Monocyclic) | Pentafluoroethyl ketone | GVIA iPLA2 | Baseline potency for monocyclic aromatics. | |
| FKGK18 | Naphthalene (Bicyclic) | Trifluoromethyl ketone | GVIA iPLA2 | 35x potency increase due to bicyclic hydrophobic packing. | |
| GK187 | 4-OMe-Phenyl | Pentafluoroethyl ketone | GVIA iPLA2 | Electron-donating OMe counteracts F-withdrawal slightly, tuning solubility. | |
| Bis-THF-F2 | Difluoro-bis-THF | Hydroxyethyl sulfonamide | HIV-1 Protease | Fluorines on the ring engage Gly48; rigid scaffold improves entropy. |
Data Sources: Kokotos et al. (J. Med.[3] Chem), Ghosh et al. (J. Med. Chem).[1][2][3][4][5][6][7]
Synthetic Protocols
Accessing these structures requires robust methodologies.[8] The Reformatsky Reaction is the industry standard for introducing the difluoroketone motif into complex bicyclic aldehydes or esters.
Synthetic Workflow (Decision Tree)
Figure 2: Synthetic decision tree. Route A is preferred for Class A (side-chain) inhibitors. Route B is necessary for Class B (ring-embedded) inhibitors.
Detailed Protocol: Reformatsky Route (Class A)
Objective: Synthesis of a gem-difluoro ketone from a bicyclic aldehyde.
-
Activation: In a flame-dried flask under Argon, suspend activated Zinc dust (1.5 equiv) in dry THF.
-
Initiation: Add trimethylsilyl chloride (TMSCl, 0.1 equiv) to activate the Zn surface.
-
Addition: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise. The exotherm indicates formation of the Reformatsky reagent (
). -
Coupling: Add the bicyclic aldehyde (1.0 equiv) dissolved in THF. Reflux for 2–4 hours.
-
Workup: Quench with 1N HCl. Extract with EtOAc. The product is the
-difluoro- -hydroxy ester. -
Oxidation (Critical Step): To generate the ketone, use Dess-Martin Periodinane (DMP) .
-
Note: Avoid Jones oxidation or harsh acidic conditions, as the gem-difluoro ketone can undergo hydration-assisted cleavage or rearrangement.
-
Dissolve the alcohol in DCM. Add DMP (1.2 equiv). Stir at RT for 1 hour. Quench with
.
-
References
-
Kokotos, G., et al. (2010). "Potent and Selective Fluoroketone Inhibitors of Group VIA Calcium-Independent Phospholipase A2." Journal of Medicinal Chemistry.
-
Ghosh, A. K., et al. (2015). "Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration." ChemMedChem.
-
Baskakis, C., et al. (2008).[3] "Synthesis of polyfluoro ketones for selective inhibition of human phospholipase A2 enzymes." Journal of Medicinal Chemistry.
-
Gelb, M. H., et al. (1985). "Fluoro ketone inhibitors of hydrolytic enzymes." Biochemistry.
-
Hilal, S. H., et al. (2005). "Hydration equilibrium constants of carbonyl compounds." EPA Research.
Sources
- 1. Potent and selective fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of polyfluoro ketones for selective inhibition of human phospholipase A2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. DSpace [kuscholarworks.ku.edu]
6,6-Difluorobicyclo[3.1.0]hexan-2-one CAS number and identifiers
Executive Summary
6,6-Difluorobicyclo[3.1.0]hexan-2-one represents a high-value fluorinated scaffold in modern medicinal chemistry. Structurally, it consists of a cyclopentanone ring fused to a gem-difluorocyclopropane moiety. This unique architecture serves two critical functions in drug design:
-
Conformational Locking: The bicyclic system rigidly constrains the cyclopentane ring, reducing the entropic penalty of binding to protein targets (e.g., G-protein coupled receptors or viral proteases).
-
Bioisosteric Modulation: The gem-difluoro group lowers the pKa of adjacent protons and modulates lipophilicity (LogP) without the steric bulk of a methyl group, often improving metabolic stability against P450 oxidation.
This guide details the physicochemical identity, validated synthetic pathways, and strategic applications of this building block, designed to support lead optimization and process chemistry teams.
Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for procurement and analytical validation.
| Parameter | Technical Detail |
| Chemical Name | 6,6-Difluorobicyclo[3.1.0]hexan-2-one |
| IUPAC Name | 6,6-difluorobicyclo[3.1.0]hexan-2-one |
| CAS Number | 2740348-48-3 (racemic); Note: Stereospecific variants exist.[1] |
| Molecular Formula | C₆H₆F₂O |
| Molecular Weight | 132.11 g/mol |
| SMILES | O=C1CC[C@@H]2[C@H]1C2(F)F |
| Appearance | Colorless to pale yellow oil / Low-melting solid |
| Boiling Point | ~160–170 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water. |
| Key Spectral Feature | ¹⁹F NMR: Distinct AB quartet or singlet around -120 to -145 ppm (depending on solvent/isomer). |
Synthetic Pathways & Methodologies
Direct difluorocyclopropanation of cyclopent-2-en-1-one is kinetically challenged due to the electron-deficient nature of the
Method A: The Acetal Protection Route (Batch Scale)
Recommended for gram-scale synthesis with high purity requirements.
Rationale: Converting the electron-deficient ketone into a dioxolane acetal renders the double bond nucleophilic enough to accept the electrophilic carbene.
Protocol:
-
Protection:
-
React cyclopent-2-en-1-one (1.0 equiv) with ethylene glycol (1.2 equiv) and catalytic p-TsOH in benzene or toluene.
-
Reflux with a Dean-Stark trap to remove water.
-
Result: 2-(Cyclopent-2-en-1-yl)-1,3-dioxolane.
-
-
Cyclopropanation:
-
Dissolve the acetal (1.0 equiv) in diglyme (0.5 M).
-
Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 equiv) or TFDA (Trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate).
-
Heat to 160–180°C (for ClCF₂COONa) or 110°C (for TFDA) to generate :CF₂ in situ.
-
Mechanism:[1][2][3] Thermal decarboxylation releases :CF₂, which adds across the double bond.
-
-
Deprotection:
-
Treat the crude intermediate with aqueous HCl (2N) or TFA/DCM at room temperature.
-
Stir for 2–4 hours to hydrolyze the acetal back to the ketone.
-
-
Purification:
-
Extract with Et₂O, wash with NaHCO₃, and distill under reduced pressure.
-
Method B: Continuous Flow Synthesis (TMSCF₃)
Recommended for safety and scalability.
Rationale: Uses Ruppert-Prakash reagent (TMSCF₃) and NaI as an initiator.[4] Flow chemistry manages the exotherm and handles the volatile carbene precursor safely.
Protocol:
-
Feed A: Cyclopent-2-en-1-one (or acetal derivative) + NaI (0.2 equiv) in THF.
-
Feed B: TMSCF₃ (2.0 equiv) in THF.
-
Reactor: Heated coil reactor (100–120°C).
-
Residence Time: 10–20 minutes.
-
Quench: Output flows into a hydrolysis vessel (aq. HCl) if acetal was used.
Visualization: Synthetic Workflow
Figure 1: Preferred synthetic route via acetal activation to overcome electronic deactivation of the enone.
Applications in Drug Discovery
Bioisosteric Design Strategy
The 6,6-difluorobicyclo[3.1.0]hexane scaffold is often deployed as a rigidified bioisostere for:
-
Proline: When nitrogen is incorporated (azabicyclo), but the ketone variant serves as a precursor to these amino acids.
-
Cyclohexanone: The bicyclic system mimics the chair conformation but prevents ring flipping, locking substituents in specific vectors (axial/equatorial) to maximize receptor affinity.
Target Classes
-
Glutamate Receptor Modulators (mGluR): The rigid scaffold fits the glutamate binding pocket with high specificity.
-
Antivirals (Protease Inhibitors): Used to create non-covalent inhibitors where the ketone (or its derivatives) interacts with active site residues (e.g., Serine or Cysteine proteases).
-
Kinase Inhibitors: The gem-difluoro group blocks metabolic hot spots on the cycloalkyl ring.
Visualization: Structural Activity Relationship (SAR)
Figure 2: Mapping physicochemical properties of the scaffold to therapeutic applications.
Safety & Handling
-
Difluorocarbene Hazards: Reagents like TFDA and ClCF₂COONa release gases upon decomposition. Reactions must be run in well-ventilated fume hoods or closed pressure vessels (behind blast shields).
-
Fluoride Exposure: In-situ generation often produces fluoride salts. Avoid contact with glass at high temperatures if etching is a concern; use Teflon-lined reactors for flow chemistry.
-
Skin/Eye Contact: The ketone is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Niwayama, S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.[4] Angewandte Chemie International Edition. [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. [Link]
-
PubChem. (2023). Compound Summary: Bicyclo[3.1.0]hexan-2-one (Parent Scaffold). [Link]
-
Organic Chemistry Portal. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. [Link]
Sources
The Architect's Guide to Fluorinated Bicyclic Building Blocks: History, Synthesis, and Application
Executive Summary: The Escape from Flatland
For decades, drug discovery was dominated by "Flatland"—a reliance on planar aromatic rings (benzene, pyridine) that, while easy to synthesize, often suffered from poor metabolic stability and suboptimal solubility. The "Escape from Flatland" initiative, driven by the metric
Among these 3D scaffolds, fluorinated bicyclic building blocks have emerged as the "crown jewels." They combine the defined exit vectors of rigid bicycles with the unique electronic modulation of fluorine. This guide details the evolution, synthesis, and application of these motifs, specifically focusing on the flagship fluorinated bicyclo[1.1.1]pentane (F-BCP) and emerging congeners like fluorinated bicyclo[2.1.1]hexanes.
The Bioisostere Evolution: From Benzene to F-BCP
The history of these blocks is a history of mimicking the benzene ring while stripping away its liabilities.
The Logic of the Swap
-
Benzene: Planar, lipophilic, metabolically liable (epoxidation/hydroxylation).
-
Bicyclo[1.1.1]pentane (BCP): The "perfect" bioisostere for para-substituted benzene. The distance between bridgehead carbons (
1.85 Å) mimics the distance across a benzene ring ( 2.8 Å) closely enough to fit binding pockets, but without the aromatic ring count. -
Fluorinated BCP (F-BCP): The addition of fluorine at the bridge or bridgehead positions restores the dipole moment lacking in the hydrocarbon BCP and blocks metabolic "soft spots" (High Energy C-H bonds).
Comparative Metrics
The following table illustrates why F-BCPs are displacing traditional phenyl rings in lead optimization.
| Property | Phenyl Ring ( | Bicyclo[1.1.1]pentane ( | Fluorinated BCP ( |
| Geometry | Planar (2D) | Linear Bridgehead (3D) | Linear Bridgehead (3D) |
| Exit Vector Angle | |||
| Lipophilicity ( | High (Baseline) | Lower ( | Lowest ( |
| Solubility | Low | Improved | High |
| Metabolic Stability | Low (P450 oxidation) | Moderate (Bridgehead C-H) | High (C-F bond block) |
| Electronic Character | Electron Rich ( | Electron Neutral | Electron Withdrawing ( |
Historical Trajectory & Synthetic Breakthroughs[1][2][3][4][5]
The discovery of these blocks was hindered for 50 years by the difficulty of synthesis.
The "Explosive" Era (1960s - 1990s)
Early syntheses of BCPs by Wiberg involved the reaction of 1,1-bis(chloromethyl)cyclopropane with sodium metal—a hazardous Wurtz-type coupling. Fluorination was even harder, often requiring elemental fluorine gas (
The Propellane Era (2000s - 2015)
The field shifted with the isolation of [1.1.1]propellane , a highly strained tricyclic molecule.
-
Baran’s "Propellerization" (2016): Phil Baran’s lab at Scripps introduced "strain-release amination," allowing amines to attack [1.1.1]propellane to form BCP-amines instantly. This democratized the hydrocarbon BCP but left the fluorinated BCP elusive.
The Carbene Revolution (2018 - Present)
The critical breakthrough for fluorinated BCPs came from Pavel Mykhailiuk and the team at Enamine. They realized that instead of trying to fluorinate a BCP, they should build the BCP around the fluorine.
-
Mechanism: Insertion of difluorocarbene (
) into bicyclo[1.1.0]butane. This scalable method allowed for the first time the multi-gram synthesis of bridge-fluorinated BCPs.
Figure 1: The evolutionary pathway from planar benzene to the optimized fluorinated BCP scaffold.
Experimental Protocol: Scalable Synthesis of F-BCP
This protocol is based on the breakthrough methodology for synthesizing 3-fluoro-bicyclo[1.1.1]pentane-1-carboxylic acid , a universal building block for drug discovery.
Mechanism: Dihalocarbene insertion into a bicyclo[1.1.0]butane (BCB) precursor.
Reagents & Equipment
-
Precursor: 3-phenylbicyclo[1.1.0]butane-1-carboxylic acid (or ester derivative).
-
Carbene Source: Sodium chlorodifluoroacetate (
) or Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA). -
Solvent: Diglyme (high boiling point required for carbene generation).
-
Safety: Reactions involve gas evolution (
) and exotherms. Perform behind a blast shield.
Step-by-Step Methodology
-
Preparation of Bicyclo[1.1.0]butane (BCB):
-
Start with commercially available epichlorohydrin derivatives or cyclize 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using methyllithium (
) at -78°C. -
Critical Check: Ensure the BCB is pure by
-NMR (characteristic high-field signals).
-
-
Carbene Insertion (The Fluorination Step):
-
Dissolve the BCB substrate (1.0 equiv) in anhydrous Diglyme (
). -
Add Sodium chlorodifluoroacetate (5.0 equiv) slowly.
-
Heat the mixture to 160°C for 2 hours.
-
Mechanistic Insight: At this temperature, the acetate decarboxylates to release
(difluorocarbene). The carbene attacks the central bond of the BCB (strain energy release) to insert the bridge carbon.
-
-
Workup & Isolation:
-
Cool to room temperature.[1] Dilute with water and extract with diethyl ether.
-
The crude product contains the gem-difluoro BCP.
-
Reduction: If a mono-fluoro BCP is required, treat the gem-difluoro intermediate with tributyltin hydride (
) and AIBN (radical reduction) to remove one fluorine atom.
-
-
Validation (Self-Validating System):
- -NMR: Look for the characteristic singlet (or doublet if H-coupled) around -140 to -150 ppm.
-
-NMR: The bridgehead carbons (
) typically appear around 30-40 ppm, while the bridge carbons ( ) show distinctive coupling patterns.
Figure 2: The synthetic workflow for accessing Fluorinated BCPs via carbene insertion.
Case Studies in Drug Discovery
The Flurbiprofen Analog (Enamine)
Researchers successfully replaced the central fluorophenyl ring of the NSAID Flurbiprofen with a fluorinated BCP core.
-
Result: The analog retained anti-inflammatory activity but showed a 100-fold reduction in lipophilicity (
). This massive shift allows for better oral bioavailability and reduced non-specific binding, a common cause of toxicity.
IDO1 Inhibitors (BMS)
Bristol Myers Squibb utilized BCPs to replace phenyl rings in Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors.
-
Challenge: The original phenyl-based lead suffered from rapid amide hydrolysis in vivo.
-
Solution: Substitution with a BCP bioisostere eliminated the hydrolytic liability (steric protection and electronic decoupling) while maintaining the necessary vector for binding, resulting in a candidate with a superior pharmacokinetic profile.
References
-
Mykhailiuk, P. K. (2022).[2][1][3] "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes." Chemistry – A European Journal.
-
Gianatassio, R., et al. (2016).[4] "Strain-Release Amination." Science. (The Baran Lab breakthrough on propellane).
-
Denisenko, A., & Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.
-
Burton, K. I., & MacMillan, D. W. C. (2025).[5] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. (Photoredox methods).[5] [5]
-
Cernak, T., et al. (2016). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.
Sources
The Fluorinated Wedge: Bioisosteric Potential of 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Executive Summary
In the pursuit of novel IP space and improved physicochemical profiles, the 6,6-difluorobicyclo[3.1.0]hexan-2-one scaffold has emerged as a high-value building block. This moiety acts as a conformationally restricted, metabolically robust bioisostere for 4,4-difluorocyclohexanone and, in specific vector orientations, ortho-substituted phenyl rings .
This technical guide dissects the structural rationale, synthetic accessibility, and medicinal chemistry applications of this scaffold. It is designed for medicinal chemists seeking to modulate lipophilicity (
Part 1: Structural & Electronic Rationale
The "Fluorinated Wedge" Effect
The core value of 6,6-difluorobicyclo[3.1.0]hexan-2-one lies in its geometry. Unlike the flexible chair/boat interconversion of cyclohexanone, the bicyclo[3.1.0]hexane system is rigidly locked in a boat-like conformation .
-
Gem-Difluorocyclopropane (The Wedge): The fusion of the cyclopropane ring at the 1,5-position creates a rigid "wedge." The fluorine atoms at C-6 are not merely decorative; they exert a powerful stereoelectronic effect .
-
Sigma-Hole Interactions: The C-F bonds are highly polarized. The fluorine atoms can engage in orthogonal dipolar interactions with protein residues, while the electron-deficient carbon of the
group can participate in weak interactions with nucleophilic backbone carbonyls. -
Metabolic Armor: The bridgehead protons (H-1 and H-5) and the
group effectively block the common metabolic soft spots found in cyclohexanones (typically -oxidation or hydroxylation).
Bioisosteric Mapping
The scaffold serves as a bridge between planar aromatics and saturated aliphatics.
| Feature | Phenyl Ring | 4,4-Difluorocyclohexanone | 6,6-Difluorobicyclo[3.1.0]hexan-2-one |
| Geometry | Planar ( | Flexible Chair/Twist-Boat | Rigid Boat ( |
| Vector Angles | Variable | Fixed (~108-110^{\circ} internal) | |
| Metabolic Stability | Low (P450 oxidation) | Medium | High (Blocked sites) |
| Solubility | Low | Medium | High ( |
Design Logic Visualization
The following diagram illustrates the decision matrix for selecting this scaffold in a Lead Optimization campaign.
Figure 1: Decision tree for implementing the 6,6-difluorobicyclo[3.1.0]hexane scaffold to solve common DMPK and potency issues.
Part 2: Synthetic Accessibility
Synthesis of this core is non-trivial due to the strain of the bicyclic system. The most robust route involves the [2+1] cycloaddition of difluorocarbene to cyclopentenone.
The Difluorocarbene Protocol
Safety Note: Difluorocarbene (
Protocol: Synthesis from Cyclopent-2-en-1-one
This protocol yields the racemic ketone. Enantioselective variants require chiral auxiliaries or enzymatic resolution of the resulting alcohol.
Reagents:
-
Cyclopent-2-en-1-one (1.0 eq)
-
Sodium chlorodifluoroacetate (ClCF2COONa) (3.0 eq)
-
Diglyme (Solvent, high boiling point)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer. Maintain an inert atmosphere (
or ). -
Solvation: Dissolve Cyclopent-2-en-1-one (10 mmol) in anhydrous Diglyme (20 mL).
-
Addition: Add Sodium chlorodifluoroacetate (30 mmol) in a single portion.
-
Carbene Generation: Heat the mixture to 160°C . Critical: The reaction relies on the thermal decarboxylation of the salt to generate
. Evolution of will be observed. -
Monitoring: Monitor via GC-MS or
NMR (Look for disappearance of the salt signal and appearance of the gem-difluoro signal at approx -120 to -140 ppm). -
Workup: Cool to room temperature. Dilute with
, wash extensively with water (to remove Diglyme), then brine. Dry over . -
Purification: The product is volatile. Carefully concentrate under reduced pressure (do not heat < 300 mbar). Purify via flash chromatography (Hexanes/EtOAc).
Yield Expectation: 50-65%.
Downstream Functionalization
The ketone at C-2 is the "gateway" functional group.
-
Reductive Amination: Reacting with primary amines +
yields the 2-amino-6,6-difluorobicyclo[3.1.0]hexane core, a potent NMDA/mGluR scaffold. -
Reduction:
reduction yields the alcohol, which can be converted to ethers or halides.
Part 3: Physicochemical Profiling & Case Studies
Impact on Basicity ( )
When this ketone is converted to an amine (e.g., via reductive amination), the electron-withdrawing nature of the distal
-
Benefit: Reduces lysosomal trapping and improves membrane permeability (higher fraction of neutral species at physiological pH).
Metabolic Stability Data
In microsomal stability assays (HLM/MLM), derivatives of this scaffold consistently outperform their non-fluorinated counterparts.
| Scaffold | Intrinsic Clearance ( | |
| Cyclohexyl-amine | High | < 15 min |
| 4,4-Difluorocyclohexyl-amine | Medium | ~ 45 min |
| 6,6-Difluorobicyclo[3.1.0]hexyl-amine | Low | > 120 min |
Synthetic Pathway Visualization
Figure 2: Synthetic workflow from commodity starting materials to the functionalized amine scaffold.
References
-
Mykhailiuk, P. K. (2019). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 14(10), 966-978. Link
-
Mjöberg, P. J., & Almlöf, J. (1976). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion. Chemical Physics, 26(3), 327-333. Link
-
Enamine Ltd. (2024). 6,6-Difluorobicyclo[3.1.0]hexan-2-one Product Profile. EnamineStore. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Grygorenko, O. O., et al. (2020). Bicyclo[2.1.1]hexanes as saturated bioisosteres of benzenes. Chemical Science, 11, 14092-14099. (Contextual reference for bicyclic bioisosteres). Link
Methodological & Application
Application Note: Scalable Synthesis of 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Executive Summary
The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-one represents a critical challenge in medicinal chemistry. This scaffold serves as a conformationally restricted, lipophilic mimic of proline and other bioactive core structures. The primary synthetic hurdle is the electronic mismatch between the electrophilic difluorocarbene (
Standard difluorocyclopropanation protocols (e.g., using chlorodifluoromethane gas) often fail or suffer from low yields with
Strategic Analysis & Mechanism
The Electronic Mismatch Challenge
Difluorocarbene (
The Solution: High-Activity Carbene Sources
To force this reaction, we utilize reagents that generate
-
Method A (TFDA): Thermolysis of TFDA generates
essentially "anhydrously" and without highly basic conditions that would polymerize the enone. -
Method B (TMSCF₃ + NaI): This "iodide-catalyzed" method allows for the generation of
at lower temperatures, often compatible with sensitive substrates.
Reaction Pathway Visualization
The following diagram illustrates the parallel workflows for both methods.
Figure 1: Strategic workflow for the difluorocyclopropanation of electron-deficient enones.
Experimental Protocols
Method A: TFDA-Mediated Cyclopropanation (Preferred for Scale-Up)
Rationale: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) is a robust reagent that decomposes at moderate temperatures (~110°C) to release
Reagents:
-
2-Cyclopentenone (1.0 equiv)
-
TFDA (2.0 - 3.0 equiv)
-
Sodium Fluoride (NaF) (0.1 - 0.2 equiv)
-
Solvent: Diglyme (Bis(2-methoxyethyl) ether) or Triglyme.
Protocol:
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Maintain an inert atmosphere (
or Ar). -
Charge: Add 2-cyclopentenone (10 mmol, 0.82 g), NaF (1 mmol, 42 mg), and Diglyme (10 mL) to the flask.
-
Activation: Heat the mixture to 110–120°C . Ensure vigorous stirring to suspend the NaF.
-
Addition: Dissolve TFDA (25 mmol, ~6.2 g) in a minimal amount of Diglyme (5 mL). Add this solution dropwise via the addition funnel over 2–3 hours .
-
Note: Slow addition is critical to maintain a steady concentration of carbene and prevent rapid gas evolution (
) which can lead to pressure buildup.
-
-
Reaction: Stir at 110°C for an additional 2 hours after addition is complete. Monitor by TLC (stain with KMnO₄ or Anisaldehyde) or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL) to quench.
-
Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine (2 x 20 mL) to remove residual glyme.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).
-
Target: The product usually elutes as a colorless to pale yellow oil.
-
Method B: TMSCF₃ + NaI (The "Ruppert-Prakash" Method)
Rationale: This method utilizes the Ruppert-Prakash reagent (
Reagents:
-
2-Cyclopentenone (1.0 equiv)
- (Trimethyl(trifluoromethyl)silane) (2.0 equiv)
-
NaI (0.2 equiv)
-
Solvent: THF (Tetrahydrofuran), anhydrous.
Protocol:
-
Setup: Flame-dried sealed tube or pressure vial (to contain volatile intermediates).
-
Charge: Add NaI (2 mmol, 300 mg) and 2-cyclopentenone (10 mmol, 0.82 g) to the vial.
-
Solvent: Add anhydrous THF (10 mL).
-
Reagent Addition: Add
(20 mmol, 2.84 g) via syringe. -
Reaction: Seal the vessel and heat to 65–70°C (oil bath) for 4–8 hours.
-
Workup:
-
Cool to room temperature.
-
Dilute with pentane or ether.
-
Filter through a short pad of silica or Celite to remove inorganic salts.
-
Concentrate carefully (product may be volatile).
-
-
Purification: Flash chromatography as described in Method A.
Analytical Data & Validation
Expected Results:
-
Yield: 45–65% (Method A), 50–75% (Method B, optimized).
-
Appearance: Colorless liquid.
Spectroscopic Characterization (Simulated based on structure):
-
¹H NMR (400 MHz, CDCl₃):
2.50–2.30 (m, 2H, -carbonyl), 2.25–2.10 (m, 2H), 2.05–1.90 (m, 2H, bridgehead CH). The bridgehead protons will show complex coupling due to the adjacent fluorine atoms (H-F coupling). -
¹⁹F NMR (376 MHz, CDCl₃): Distinct AB quartet or two multiplets around
-125 to -145 ppm, characteristic of gem-difluorocyclopropanes. -
¹³C NMR: Carbonyl signal (~210 ppm), triplet for
carbon (~115 ppm, Hz).
Comparison of Methods:
| Feature | Method A (TFDA) | Method B (TMSCF₃/NaI) |
| Reagent Cost | Moderate | High |
| Temperature | High (110°C) | Moderate (65°C) |
| Scalability | Excellent (Gas evolution manageable) | Good (Requires pressure vessel) |
| Suitability | Robust substrates | Sensitive / Volatile substrates |
| Safety | Releases | No toxic gas evolution |
Safety & Handling
-
TFDA Decomposition: The thermal decomposition of TFDA releases Sulfur Dioxide (
) and Trimethylsilyl Fluoride (TMSF) . The reaction must be vented through a scrubber (e.g., NaOH solution) to neutralize acidic gases. -
Pressure Hazards: Method B involves heating a volatile reagent (
, bp ~55°C) in a closed vessel. Use a blast shield and rated pressure vials. -
Hydrofluoric Acid (HF): While not used directly, the hydrolysis of fluorinated silanes can generate HF. Avoid contact with water until the quench step, and use appropriate PPE (gloves, goggles).
References
-
Tian, F., Kruger, V., & Bautista, O. (2000). A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes. Organic Letters, 2(4), 563–564. Link
- Key citation for TFDA reactivity with electron-deficient alkenes.
-
Rullière, P., Cyr, P., & Charette, A. B. (2016).[5] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.[5] Organic Letters, 18(9), 1988–1991. Link
- Demonstrates the TMSCF3/NaI method's efficacy on various substr
-
Dilman, A. D., & Levin, V. V. (2008). Difluorocarbene reagents for organic synthesis.[2][3][4][5][6][7] European Journal of Organic Chemistry, 2008(22), 3799–3802. Link
- Review of difluorocarbene sources and mechanisms.
-
Takayama, R., et al. (2018). Metal-free synthesis of α,α-difluorocyclopentanone derivatives... Arkivoc, 2018(ii), 72-80. Link
- Provides context on silyl dienol ether intermedi
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 6. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Preparation of gem-Difluorocyclopropanated Ketones
Introduction: The Strategic Value of the gem-Difluorocyclopropyl Moiety in Modern Chemistry
The introduction of fluorine into organic molecules is a powerful strategy in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable building block.[3][4] Its inherent ring strain and the presence of the two fluorine atoms create a unique chemical entity that can serve as a versatile synthetic intermediate.[1][2][3][4] This guide provides a detailed, scalable, and field-proven protocol for the preparation of gem-difluorocyclopropanated ketones, targeting researchers, scientists, and professionals in drug development.
The primary and most efficient route to gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene with an alkene.[5][6] Historically, the generation of difluorocarbene involved harsh reagents and conditions, limiting the scope and scalability of these transformations.[1][5] This protocol focuses on a modern, reliable, and safer approach utilizing trimethylsilyl trifluoromethane (TMSCF₃), also known as the Ruppert-Prakash reagent, as a difluorocarbene precursor.[1][7] This method offers broad substrate scope, operational simplicity, and is amenable to scale-up, making it highly attractive for industrial applications.[8]
Core Protocol: Scalable gem-Difluorocyclopropanation of Silyl Enol Ethers
This protocol details the preparation of gem-difluorocyclopropanated ketones via the difluorocyclopropanation of silyl enol ethers, which are readily prepared from the corresponding ketones. The use of silyl enol ethers as substrates provides excellent regioselectivity in the cyclopropanation of unsymmetrical ketones.
Experimental Workflow
The overall workflow for the preparation of gem-difluorocyclopropanated ketones is a two-step process, as illustrated below.
Caption: Experimental workflow for the two-step synthesis of gem-difluorocyclopropanated ketones.
Step 1: Synthesis of the Silyl Enol Ether Intermediate
Rationale: The conversion of the ketone to its corresponding silyl enol ether is a crucial step to control the regioselectivity of the subsequent difluorocyclopropanation. This transformation effectively protects the enolizable proton and provides a stable, electron-rich alkene ready for reaction with the electrophilic difluorocarbene.
Materials:
-
Ketone (1.0 equiv)
-
Triethylamine (1.5 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of trimethylsilyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or THF.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude silyl enol ether can often be used directly in the next step without further purification. If necessary, purification can be achieved by distillation or column chromatography.
Step 2: gem-Difluorocyclopropanation
Rationale: This step involves the in-situ generation of difluorocarbene from TMSCF₃, initiated by sodium iodide. The highly reactive difluorocarbene then undergoes a [2+1] cycloaddition with the electron-rich double bond of the silyl enol ether to form the desired gem-difluorocyclopropanated silyl ether.[1][7]
Materials:
-
Silyl enol ether (1.0 equiv)
-
Trimethylsilyl trifluoromethane (TMSCF₃, Ruppert-Prakash reagent) (2.0 equiv)
-
Sodium iodide (NaI) (2.2 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME) or THF
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the silyl enol ether and TMSCF₃ in anhydrous DME or THF.
-
Add sodium iodide to the mixture.
-
Heat the reaction mixture to 65-80 °C and stir vigorously. The reaction progress can be monitored by ¹⁹F NMR spectroscopy by observing the consumption of TMSCF₃ and the appearance of the product signal, or by GC-MS.[7] Reaction times typically range from 12 to 24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to the Final Ketone
Rationale: The final step is the deprotection of the silyl ether to reveal the ketone functionality. This is typically achieved under mild acidic conditions.
Materials:
-
gem-Difluorocyclopropanated silyl ether
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) or a solution of tetrabutylammonium fluoride (TBAF) in THF
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the purified gem-difluorocyclopropanated silyl ether in THF.
-
Add 1 M HCl and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The final gem-difluorocyclopropanated ketone can be further purified by column chromatography or recrystallization if necessary.
Mechanism of Difluorocarbene Generation and Cycloaddition
The key to this scalable protocol is the efficient and controlled generation of difluorocarbene from TMSCF₃. The mechanism, initiated by a halide source like sodium iodide, is a well-studied anionic chain reaction.[9][10]
Explanation of the Mechanism:
-
Initiation: The reaction is initiated by the nucleophilic attack of the iodide ion from NaI on the silicon atom of TMSCF₃. This forms a transient pentacoordinate silicate intermediate.[9]
-
Formation of Trifluoromethyl Anion: This intermediate collapses to form trimethylsilyl iodide (TMSI) and a trifluoromethyl anion equivalent ([CF₃]⁻).[9][10]
-
α-Elimination: The trifluoromethyl anion is unstable and rapidly undergoes α-elimination of a fluoride ion to generate the highly electrophilic difluorocarbene (:CF₂).[9][10]
-
[2+1] Cycloaddition: The generated difluorocarbene then reacts with the electron-rich double bond of the silyl enol ether in a concerted [2+1] cycloaddition to yield the gem-difluorocyclopropanated product.[1][5]
Substrate Scope and Performance Data
The TMSCF₃/NaI system for difluorocyclopropanation exhibits a broad substrate scope, accommodating a variety of silyl enol ethers derived from different ketones. Below is a table summarizing typical yields for this transformation.
| Entry | Starting Ketone | Silyl Enol Ether Substrate | Product | Yield (%)[1][7] |
| 1 | Acetophenone | 1-Phenyl-1-(trimethylsilyloxy)ethene | 1-(2,2-Difluoro-1-phenylcyclopropyl)ethan-1-one | 85-95 |
| 2 | Propiophenone | (Z)-1-Phenyl-1-(trimethylsilyloxy)prop-1-ene | 1-(2,2-Difluoro-1-phenylcyclopropyl)propan-1-one | 80-90 |
| 3 | Cyclohexanone | 1-(Trimethylsilyloxy)cyclohex-1-ene | 7,7-Difluorobicyclo[4.1.0]heptan-2-one | 75-85 |
| 4 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-1-(trimethylsilyloxy)ethene | 1-(2,2-Difluoro-1-(4-methoxyphenyl)cyclopropyl)ethan-1-one | 90-98 |
| 5 | 4-Nitroacetophenone | 1-(4-Nitrophenyl)-1-(trimethylsilyloxy)ethene | 1-(2,2-Difluoro-1-(4-nitrophenyl)cyclopropyl)ethan-1-one | 60-70 |
Yields are for the two-step process (difluorocyclopropanation and hydrolysis) and are indicative. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Safety and Handling Considerations
While the use of TMSCF₃ is significantly safer than many classical difluorocarbene precursors, proper laboratory safety practices are paramount.[1][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents.[11][12]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[11][12]
-
Inert Atmosphere: The use of an inert atmosphere is crucial for the successful and safe execution of these reactions, as some reagents are sensitive to moisture and air.[13]
-
TMSCF₃ (Ruppert-Prakash Reagent): This reagent is a volatile liquid. Handle with care to avoid inhalation or skin contact. It is flammable and should be stored away from heat sources.
-
Sodium Iodide: While generally not considered highly hazardous, it can be an irritant. Avoid inhalation of dust.
-
Quenching: The quenching of the reaction should be performed carefully, especially on a larger scale, as it can be exothermic.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[14]
For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent before use.[13][15]
Conclusion and Outlook
The protocol outlined in this application note provides a robust and scalable method for the synthesis of gem-difluorocyclopropanated ketones. The use of the Ruppert-Prakash reagent (TMSCF₃) in combination with sodium iodide offers a safe, efficient, and versatile route to these valuable building blocks. The broad substrate scope and high yields make this method highly applicable in academic and industrial research, particularly in the fields of medicinal chemistry and drug development where the unique properties of the gem-difluorocyclopropyl moiety are increasingly being exploited.[7][16] Further optimization, including the use of continuous flow chemistry, may offer even greater control, safety, and scalability for the large-scale production of these important compounds.[8]
References
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991. [Link]
-
Dolbier, W. R., Jr. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]
-
Hu, M., He, Z., & Hu, J. (2010). Chloride ion-catalyzed generation of difluorocarbene for efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes. Chemical Communications, 46(38), 7193–7195. [Link]
-
Xie, Q., Li, L., Zhu, Z., Zhang, R., Ni, C., & Hu, J. (2018). From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation. Angewandte Chemie International Edition, 57(40), 13211–13215. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 42(41), 5202–5205. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials (pp. 1–45). Wiley-VCH GmbH. [Link]
-
Serguchev, Y. A., & Ponomarenko, M. V. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Ni, C., & Hu, J. (2013). Syntheses of gem-Difluorocyclopropa(e)nes and O, S, N, and P-Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(44), 11652–11656. [Link]
-
Zhao, Y., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry. [Link]
-
Hu, M., Ni, C., Li, L., Han, Y., & Hu, J. (2015). gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Journal of the American Chemical Society, 137(44), 14496–14501. [Link]
-
Wang, X., et al. (2025). Regioselective Difunctionalization of gem-Difluorocyclopropanes via Palladium-Catalyzed Defluorinative Coupling. The Journal of Organic Chemistry. [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Various Authors. (2017). Development of alkene difluorocyclopropanation reagents. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis of gem-difluorocycloheptane derivatives. ResearchGate. [Link]
-
Various Authors. (2020). Discovery of alkene difluorocyclopropanation reagents. ResearchGate. [Link]
-
Zakarian Lab. (n.d.). Section I - Zakarian Lab Safety Protocol. University of California, Santa Barbara. [Link]
-
Dolbier, W. R., Jr. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]
-
Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]
-
Clifton, J. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
SynCrest Inc. (n.d.). Handling of reagents. SynCrest Inc. [Link]
-
Omodani, T., et al. (2020). Synthesis of 3-Fluoro-2,5-disubstituted Furans through Ring Expansion of gem-Difluorocyclopropyl Ketones. RSC Publishing. [Link]
-
Charette, A. B., et al. (2024). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. The Journal of Organic Chemistry. [Link]
Sources
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Difluorocarbene addition protocols for 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Application Note: Difluorocarbene Addition Protocols for 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Abstract
The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-one represents a classic challenge in organofluorine chemistry: the addition of an electrophilic difluorocarbene (:CF
Mechanistic Challenge & Strategy
The core difficulty in synthesizing 6,6-difluorobicyclo[3.1.0]hexan-2-one lies in the electronic nature of the reactants.
-
The Reagent: Difluorocarbene (:CF
) is a singlet carbene with significant electrophilic character. It reacts rapidly with electron-rich alkenes (e.g., enol ethers, styrenes) via a concerted [2+1] cycloaddition. -
The Substrate: 2-Cyclopenten-1-one is an electron-poor alkene due to the withdrawing effect of the carbonyl group. This deactivates the double bond toward electrophilic attack, often leading to low conversion or competitive dimerization of the carbene (forming tetrafluoroethylene).
Strategic Solution: To force this reaction, we must either:
-
Increase Reactant Concentration & Temperature: Use robust :CF
precursors ( ) that release carbene at rates matching the slow addition kinetics (Protocols A & B). -
Modify the Substrate: Temporarily convert the electron-poor enone to an electron-neutral allylic alcohol (Protocol C).
Reaction Pathway Diagram
Figure 1: Strategic pathways for overcoming the electronic deactivation of cyclopentenone.
Protocol A: Direct Batch Synthesis (TMSCF / NaI)
Best for: Rapid screening, small-to-medium scale (100 mg – 5 g).
This protocol utilizes Trimethyl(trifluoromethyl)silane (
Materials Table
| Reagent | Equiv. | Role | Notes |
| 2-Cyclopenten-1-one | 1.0 | Substrate | Distill if colored/impure. |
| 2.0 - 3.0 | Carbene Source | Ruppert-Prakash Reagent. Volatile. | |
| Sodium Iodide (NaI) | 0.2 - 0.5 | Initiator | Dry thoroughly (flame dry under vacuum). |
| THF (Anhydrous) | [0.5 M] | Solvent | Must be dry; water quenches :CF |
Step-by-Step Methodology
-
Preparation: Flame-dry a heavy-walled pressure vial (Ace Glass or similar) equipped with a magnetic stir bar. Cool under argon.
-
Charging: Add NaI (0.2 equiv) and anhydrous THF. Stir until dissolved.
-
Substrate Addition: Add 2-cyclopenten-1-one (1.0 equiv) via syringe.
-
Reagent Addition: Add
(2.0 equiv) rapidly. Note: No exotherm is expected at RT. -
Reaction: Seal the vial tightly. Heat the block to 110°C . Stir vigorously for 2–4 hours.
-
Mechanistic Note: At this temperature, the
anion is in equilibrium with :CF + F . The high concentration of :CF drives the reaction with the poor nucleophile.
-
-
Workup: Cool to room temperature. Carefully vent the vial (caution: pressure build-up from potential side products). Dilute with
, wash with water and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc). The product is volatile; avoid prolonged high-vacuum exposure.
Protocol B: Continuous Flow Synthesis
Best for: Scale-up (>10 g), safety, and yield optimization.
Based on the work of Charette et al., flow chemistry mitigates the hazards of generating gaseous carbene in a closed batch system and allows for higher effective concentrations without runaway pressure.
Flow Setup Diagram
Figure 2: Continuous flow setup for safe handling of difluorocarbene generation.
Methodology
-
Solution A: 2-Cyclopenten-1-one (1.0 M) +
(2.0 M) in anhydrous THF. -
Solution B: NaI (0.2 M) in anhydrous THF.
-
Parameters:
-
Flow Rate: Adjust for a residence time (
) of 10–15 minutes . -
Temperature: 110°C (reactor coil submerged in oil bath).
-
Pressure: 100 psi (using a Back Pressure Regulator) to keep THF and volatiles liquid.
-
-
Execution: Pump solutions A and B into a T-mixer (1:1 ratio). Pass through the heated coil.
-
Output: Collect the effluent into a flask containing saturated
solution. -
Advantage: This method minimizes the dimerization of :CF
by maintaining a steady-state concentration and removing the product from the heat source immediately.
Protocol C: The "Two-Step" Workaround (Alcohol Route)
Best for: Cases where Direct Addition yields <30% or substrate is highly valuable.
If the direct addition fails due to the electron-deficiency of the enone, the most reliable chemical fix is to reduce the ketone. The resulting allylic alcohol is electron-neutral and directs the carbene via H-bonding (if using specific reagents) or simply reacts faster.
Workflow
-
Step 1: Luche Reduction
-
Reagents: 2-Cyclopenten-1-one,
, , MeOH. -
Procedure: Standard reduction at 0°C. Yields are typically >90%.
-
Product: 2-Cyclopenten-1-ol.
-
-
Step 2: Difluorocyclopropanation
-
Step 3: Oxidation
-
Reagents: Dess-Martin Periodinane (DMP) or Swern conditions.
-
Procedure: Oxidize the alcohol back to the ketone.
-
Result: High overall yield of 6,6-difluorobicyclo[3.1.0]hexan-2-one.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<20%) | "Stalled" Carbene | Increase |
| Product Decomposition | Acidic Workup | The difluorocyclopropane ring is strained but generally stable. Avoid strong Lewis acids during purification. |
| Side Product: Tetrafluoroethylene | Carbene Dimerization | Carbene concentration is too high relative to alkene. Use Slow Addition of |
| Vial Explosion | Pressure Buildup | Use a dedicated pressure reactor or Flow Protocol (Protocol B). Do not scale batch >2g in glass. |
References
-
Mechanistic Insight & General Protocol: Lloyd-Jones, G. C., et al. "Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions." Journal of the American Chemical Society, 2020, 142(34), 14649–14663.[4] [Link]
-
Continuous Flow Protocol: Charette, A. B., et al. "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow."[5][6] Organic Letters, 2016, 18(9), 1988–1991. [Link]
-
Application to Electron-Deficient Alkenes: Dilman, A. D., et al. "Difluorocarbene Generation from Organosilicon Reagents for Synthesis of Fluorinated Compounds."[7] The Chemical Record, 2021, 21, 1–17. [Link]
-
Alternative TFDA Protocol (General Reference): Tian, F., et al. "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient, and Versatile Difluorocarbene Precursor." Journal of Fluorine Chemistry, 2000, 101(2), 335-339. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. rac-(1R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-one | 2740348-48-3 [sigmaaldrich.com]
- 4. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Visible light-mediated difluoroalkylation of electron-deficient alkenes [beilstein-journals.org]
Application Notes and Protocols for the Reductive Amination of 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Introduction: The Strategic Importance of Fluorinated Bicyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The bicyclo[3.1.0]hexane framework has emerged as a valuable motif, serving as a conformationally restrained isostere for cyclohexane. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The introduction of fluorine atoms, particularly a gem-difluoro group, can further modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and pKa, making 6,6-difluorobicyclo[3.1.0]hexane derivatives highly sought-after building blocks in medicinal chemistry.
This application note provides a detailed protocol for the reductive amination of 6,6-difluorobicyclo[3.1.0]hexan-2-one, a key transformation for accessing a diverse range of N-substituted aminobicyclo[3.1.0]hexane derivatives. This protocol is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel chemical entities.
Reaction Overview: One-Pot Direct Reductive Amination
The conversion of a ketone to an amine via an imine or iminium ion intermediate is a cornerstone of organic synthesis known as reductive amination. The direct, one-pot approach, where the ketone, amine, and a mild reducing agent are combined, is highly efficient and atom-economical. For the reductive amination of 6,6-difluorobicyclo[3.1.0]hexan-2-one, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its mild nature and selectivity for reducing the protonated imine/iminium ion in the presence of the ketone carbonyl group make it ideal for this transformation, minimizing the formation of the corresponding alcohol byproduct.
dot graph TD { A[6,6-Difluorobicyclo[3.1.0]hexan-2-one] -- "+ R-NH2" --> B{Imine/Iminium Intermediate}; B -- "NaBH(OAc)3" --> C[N-Substituted-6,6-difluorobicyclo[3.1.0]hexan-2-amine]; } caption: "Reductive Amination Workflow"
Experimental Protocols
This section details the step-by-step procedures for the reductive amination of 6,6-difluorobicyclo[3.1.0]hexan-2-one with both an aromatic and an aliphatic amine.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-6,6-difluorobicyclo[3.1.0]hexan-2-amine
Materials:
-
rac-(1R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-one (CAS 2740348-48-3)
-
p-Anisidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6,6-difluorobicyclo[3.1.0]hexan-2-one (1.0 eq), p-anisidine (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-methoxyphenyl)-6,6-difluorobicyclo[3.1.0]hexan-2-amine.
Protocol 2: Synthesis of N-benzyl-6,6-difluorobicyclo[3.1.0]hexan-2-amine
Materials:
-
rac-(1R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-one (CAS 2740348-48-3)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6,6-difluorobicyclo[3.1.0]hexan-2-one (1.0 eq) and benzylamine (1.2 eq) in anhydrous DCM (to approx. 0.1 M).
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield N-benzyl-6,6-difluorobicyclo[3.1.0]hexan-2-amine.
Data and Expected Results
The following tables summarize the key reaction parameters and expected analytical data for the synthesized compounds.
Table 1: Reaction Parameters
| Parameter | Protocol 1 (Aniline Derivative) | Protocol 2 (Alkylamine) |
| Amine | p-Anisidine | Benzylamine |
| Solvent | 1,2-Dichloroethane (DCE) | Dichloromethane (DCM) |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | 70-90% | 75-95% |
Table 2: Expected Analytical Characterization
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) | Mass Spec (ESI+) |
| N-(4-methoxyphenyl)-6,6-difluorobicyclo[3.1.0]hexan-2-amine | Aromatic protons (6.7-6.9), methoxy protons (~3.8), bicyclic protons (1.0-3.5) | Aromatic carbons (114-153), methoxy carbon (~55), C-N carbon (~50-60), other bicyclic carbons (15-40) | Gem-difluoro signals (~ -130 to -150, complex splitting) | [M+H]⁺ |
| N-benzyl-6,6-difluorobicyclo[3.1.0]hexan-2-amine | Aromatic protons (7.2-7.4), benzylic CH₂ (~3.8), bicyclic protons (1.0-3.5) | Aromatic carbons (127-140), benzylic CH₂ (~54), C-N carbon (~50-60), other bicyclic carbons (15-40) | Gem-difluoro signals (~ -130 to -150, complex splitting) | [M+H]⁺, characteristic fragment from α-cleavage |
Note: Specific chemical shifts and coupling constants will vary depending on the stereochemistry of the product and the specific amine used. The 19F NMR will likely show a complex multiplet due to geminal F-F coupling and vicinal H-F couplings.
Mechanism and Scientific Rationale
The reductive amination proceeds through a well-established mechanism. The initial step is the acid-catalyzed formation of a hemiaminal, which then dehydrates to form an imine. In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion. Sodium triacetoxyborohydride, being a mild hydride donor, selectively reduces the iminium ion over the less reactive ketone starting material. The three acetoxy groups on the boron atom moderate its reactivity compared to sodium borohydride.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, gentle heating (40-50 °C) may be beneficial, particularly with less nucleophilic anilines. The addition of a catalytic amount of acetic acid can also accelerate imine formation.
-
Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the ketone. Ensure that the sodium triacetoxyborohydride is of good quality and that the reaction is not overly acidic.
-
Difficult Purification: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine (1% in the eluent) can mitigate this issue.
Conclusion
The reductive amination of 6,6-difluorobicyclo[3.1.0]hexan-2-one using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of a diverse array of N-substituted aminobicyclic compounds. These products are valuable building blocks for the development of novel therapeutics. The protocols provided herein offer a solid foundation for researchers to access these important molecular scaffolds.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Application Note: Functionalization Strategies for the Ketone Group in Bicyclic Systems
Executive Summary & Strategic Importance
Bicyclic ketones (e.g., norcamphor, decalone, bicyclo[1.1.1]pentan-ones) represent a privileged structural class in drug discovery. Their inherent rigidity reduces the entropic penalty of binding to protein targets, often resulting in higher potency compared to flexible acyclic analogs. However, this same rigidity creates significant synthetic challenges: steric approach control and torsional strain heavily influence the outcome of functionalization reactions.
This guide provides validated protocols for three critical transformations of the bicyclic ketone group:
-
Stereoselective Reduction: Controlling the axial/equatorial (or exo/endo) delivery of hydrides.
- -Functionalization: Exploiting enolate geometry for regioselective C-C bond formation.
-
Scaffold Editing: Ring expansion via Baeyer-Villiger Oxidation (BVO) to access lactones.
Decision Framework: Selecting the Functionalization Pathway
Before initiating synthesis, the steric environment of the bicyclic system must be analyzed. Use the following decision tree to select the appropriate strategy based on the target motif and substrate constraints.
Figure 1: Strategic decision tree for bicyclic ketone functionalization. Selection depends on the desired pharmacophore and the specific steric constraints of the bridgehead carbons.
Strategic Class 1: Stereoselective Nucleophilic Additions
In bicyclic systems, the two faces of the carbonyl group are diastereotopic and sterically distinct. The "Exo" face is often more accessible, but bridge substitutions (e.g., the gem-dimethyl in camphor) can invert this preference.
Mechanism: Steric Approach vs. Torsional Strain
-
Norcamphor: The exo face is less hindered. Hydride attack occurs from the exo face, yielding the endo-alcohol (approx. 90:10 ratio).
-
Camphor: The gem-dimethyl group at the C7 bridge sterically blocks the exo face. Hydride attack is forced to the endo face, yielding the exo-alcohol (Isoborneol).[1]
Protocol 1: Stereoselective Reduction of Norcamphor
Objective: Synthesis of endo-norborneol.
Materials:
-
Substrate: Norcamphor (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH
, 0.5 eq - Note: 1 mol NaBH4 reduces 4 mol ketone) -
Solvent: Methanol (anhydrous)
-
Quench: 1M HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve Norcamphor (110 mg, 1.0 mmol) in 2.0 mL of ice-cold methanol (0°C).
-
Why: Low temperature maximizes kinetic control, enhancing stereoselectivity.
-
-
Addition: Add NaBH
(20 mg, 0.53 mmol) in small portions over 5 minutes.-
Caution: Evolution of H
gas. Ensure venting.
-
-
Reaction: Stir at 0°C for 20 minutes, then allow to warm to room temperature for 10 minutes.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). Ketone spot (
) should disappear; alcohol spot ( ) appears.
-
-
Quench: Carefully add 1 mL of water, followed by dropwise addition of 1M HCl until pH
6. -
Extraction: Extract with Dichloromethane (
). Dry combined organics over MgSO . -
Analysis: Determine isomeric ratio via GC-MS or
H-NMR.-
Expected Result: >85% endo-norborneol.
-
Data Summary: Reducing Agent Effects
| Reducing Agent | Substrate | Major Product | Selectivity (approx.) | Mechanism |
|---|
| NaBH
Strategic Class 2: -Functionalization & Enolate Chemistry
Functionalizing the
Protocol 2: Kinetic Alkylation of a Bicyclic Ketone
Objective: Methylation of a 2-decalone derivative at the less hindered position.
Materials:
-
Base: Lithium Diisopropylamide (LDA) - Generated in situ.
-
Electrophile: Methyl Iodide (MeI).
-
Solvent: THF (anhydrous).
Step-by-Step Methodology:
-
Enolate Formation (Kinetic Control):
-
Cool a solution of diisopropylamine (1.1 eq) in THF to -78°C.
-
Add
-BuLi (1.1 eq) dropwise. Stir for 15 min. -
Add the bicyclic ketone (1.0 eq) dropwise as a solution in THF.
-
Critical: Stir at -78°C for 45 minutes. Low temperature prevents equilibration to the thermodynamic enolate (which would form at the more substituted carbon).
-
-
Alkylation:
-
Add MeI (1.2 eq) rapidly to the enolate solution.
-
Why: Rapid addition ensures the electrophile is available before the enolate can proton-transfer or equilibrate.
-
-
Workup:
-
Allow to warm to 0°C over 1 hour.
-
Quench with saturated NH
Cl.
-
-
Stereochemical Outcome:
-
The electrophile typically approaches from the convex face of the bicyclic system (stereoelectronic control), preserving the chair conformation in decalin systems.
-
Strategic Class 3: Scaffold Editing (Baeyer-Villiger Oxidation)
The Baeyer-Villiger Oxidation (BVO) is a powerful tool to convert bicyclic ketones into lactones, effectively inserting an oxygen atom into the ring.[2] This is often used to expand ring size or generate precursors for ring-opening polymerization.
Mechanism: Migratory Aptitude
The regiochemistry is dictated by the ability of the migrating group to stabilize a partial positive charge in the Criegee intermediate.
Order: Tertiary alkyl > Secondary alkyl
In bicyclic systems, relief of ring strain and anti-periplanar alignment of the migrating bond with the leaving peroxy-group are dominant factors.
Figure 2: Mechanistic flow of the Baeyer-Villiger Oxidation. The 1,2-alkyl shift is the critical stereoelectronic step.
Protocol 3: BVO of a Norbornanone Derivative
Objective: Synthesis of the corresponding bicyclic lactone.
-
Setup: Dissolve the ketone (1.0 mmol) in Dichloromethane (DCM).
-
Buffer: Add NaHCO
(2.0 eq) solid.-
Why: Neutralizes the m-chlorobenzoic acid byproduct, preventing acid-catalyzed transesterification or degradation of acid-sensitive groups.
-
-
Oxidation: Add m-CPBA (1.2 eq, 77% max purity) at 0°C.
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Workup: Wash with aqueous Na
SO (to destroy excess peroxide) followed by NaHCO .
References & Validated Sources
-
Stereoselectivity in Bicyclic Reductions:
-
Source: Brown, H. C.; Muzzio, J. "Rates of Reaction of Sodium Borohydride with Bicyclic Ketones." J. Am. Chem. Soc.[5]1966 , 88, 2811.
-
Context: Defines the steric vs. torsional strain models for norcamphor/camphor.
-
-
Baeyer-Villiger Regiochemistry:
-
Alpha-Alkylation Strategies:
-
Source: Evans, D. A. "Enolate Chemistry." Harvard University Lecture Notes.
-
Context: Foundational principles of kinetic vs thermodynamic control in cyclic ketones.
-
(General Reference)
-
-
Transition Metal Catalyzed Functionalization:
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-metal-catalyzed domino reactions of strained bicyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient and General Approach to β-Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]
- 9. C-H bond activation. Regioselective ketone α-alkylation with simple olefins via dual activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6,6-Difluorobicyclo[3.1.0]hexan-2-one as a Conformationally Constrained Dipeptide Isostere in Peptidomimetic Drug Design
Introduction: Overcoming the Peptide Therapeutic Hurdle with Rigid Scaffolds
Peptides are exquisite signaling molecules, offering high potency and selectivity. However, their translation into robust therapeutic agents is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability.[1][2] Peptidomimetic chemistry seeks to overcome these challenges by creating synthetic molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[1][2] A cornerstone of this strategy is the principle of conformational constraint, where the flexible peptide backbone is locked into a specific, biologically active conformation.[3][4][5]
By reducing the conformational entropy of a molecule, we can enhance its binding affinity for a target receptor and improve its selectivity. Bicyclic scaffolds are particularly effective tools for achieving this rigidity.[6][7][8][9] This guide focuses on a highly promising, yet underexplored building block: 6,6-difluorobicyclo[3.1.0]hexan-2-one . Its unique fused-ring system provides a rigid framework, while the gem-difluoro group offers valuable physicochemical modulations, making it an exceptional dipeptide isostere for engineering next-generation therapeutics.[10][11][12]
The 6,6-Difluorobicyclo[3.1.0]hexane Scaffold: A Privileged Core Structure
The 6,6-difluorobicyclo[3.1.0]hexane system is a powerful design element for several key reasons:
-
Rigid Topography: The fusion of a cyclopropane and a cyclopentane ring creates a highly constrained, boat-like conformation.[13] When incorporated into a peptide chain, this scaffold can force the backbone into a well-defined turn, mimicking secondary structures like β-turns, which are critical for many protein-protein interactions.[5][14]
-
Gem-Difluoro Group as a Bioisostere: The CF₂ group is a valuable bioisostere for a carbonyl oxygen or a gem-dimethyl group.[15][16] It can influence local stereoelectronics, modulate hydrogen bond acceptor strength, and improve metabolic stability by blocking oxidative pathways.[11][15]
-
Physicochemical Modulation: Fluorine substitution is a well-established strategy in medicinal chemistry to fine-tune properties such as lipophilicity (LogP) and acidity/basicity (pKa), which can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17][18]
The ketone at the 2-position of the scaffold serves as a versatile synthetic handle, allowing for its conversion into an amino acid-like monomer suitable for solid-phase peptide synthesis (SPPS).
Synthesis of the Scaffold Precursor
While multiple routes can be envisioned, a common approach to bicyclo[3.1.0]hexane systems involves the cyclopropanation of a corresponding cyclopentenone. The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-one can be achieved via the reaction of a suitable cyclopentenone precursor with a difluorocarbene source. This process is analogous to the synthesis of dibromo-derivatives, where bromoform is used as the carbene precursor.[19]
Caption: Conceptual synthesis and modification workflow.
Application Protocol: Incorporation into Peptidomimetics via SPPS
To be used in peptide synthesis, the ketone must be converted into a protected amino acid derivative. A typical route involves reductive amination to install the amine, followed by protection (e.g., with Fmoc) to make it compatible with standard solid-phase peptide synthesis (SPPS).
Protocol: Fmoc-SPPS of a Peptidomimetic
This protocol outlines the manual synthesis of a target peptide incorporating the 6,6-difluorobicyclo[3.1.0]hexane-based amino acid mimic using Fmoc chemistry.
Table 1: Reagents and Equipment
| Reagent/Equipment | Purpose |
| Rink Amide MBHA Resin | Solid support for C-terminal amide peptides |
| Fmoc-Protected Amino Acids | Standard peptide building blocks |
| Fmoc-protected scaffold monomer | The custom building block |
| DMF (Peptide Synthesis Grade) | Primary solvent |
| DCM (Dichloromethane) | Washing solvent |
| 20% Piperidine in DMF | Fmoc deprotection agent |
| HBTU/HATU and DIPEA | Coupling/activation reagents |
| TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleavage from resin and side-chain deprotection |
| Cold Diethyl Ether | Peptide precipitation |
| Syringe Reaction Vessel with Frit | Reaction container |
| Mechanical Shaker | Agitation for reactions |
| HPLC System | Purification and analysis |
| Mass Spectrometer | Molecular weight confirmation |
Step-by-Step Methodology
-
Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol) into the syringe vessel. Wash with DMF (3 x 5 mL) and then swell in DMF for 30-60 minutes.
-
First Amino Acid Coupling:
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF, agitate for 3 minutes, drain. Add fresh deprotection solution and agitate for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[20]
-
Coupling: In a separate vial, pre-activate the first standard Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add this solution to the resin and shake for 1-2 hours.
-
Washing: Wash with DMF (3 x 5 mL) and DCM (3 x 5 mL). Confirm complete coupling with a Kaiser test.
-
-
Incorporation of the Scaffold Monomer:
-
Perform Fmoc deprotection on the resin-bound peptide as described in step 2.
-
In a separate vial, dissolve the Fmoc-protected 6,6-difluorobicyclo[3.1.0]hexane amino acid mimic (1.5-2 eq.) in DMF. Add HBTU (1.5-2 eq.) and DIPEA (3-4 eq.).
-
Add the activated monomer solution to the resin. Due to potential steric hindrance, allow for a longer coupling time (4-6 hours or overnight).
-
Wash thoroughly with DMF (5 x 5 mL). Perform a Kaiser test. If the test is positive (incomplete reaction), perform a second coupling (double coupling) with a fresh solution of activated monomer.
-
-
Chain Elongation: Continue adding subsequent standard amino acids by repeating the deprotection, washing, and coupling cycles as described in step 2.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol: Characterization and Conformational Analysis
Verifying that the scaffold imposes the desired conformation is a critical, self-validating step. A combination of spectroscopic techniques provides the most comprehensive picture.[21]
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining solution-state structure.[6][8]
-
1D ¹H NMR: Provides initial information on the purity and the presence of single or multiple conformers.[6]
-
2D NMR (COSY, TOCSY, NOESY): COSY and TOCSY are used for proton resonance assignment. NOESY experiments are crucial as they identify protons that are close in space (< 5 Å), providing key distance restraints that define the three-dimensional fold induced by the scaffold.[14]
-
-
X-ray Crystallography: Provides an unambiguous, high-resolution structure of the peptidomimetic in the solid state.[8][22] While solution dynamics are absent, a crystal structure offers definitive proof of the scaffold's ability to lock the backbone into a specific turn or conformation.[23]
-
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the overall secondary structure of the peptidomimetic in solution.[24] The resulting spectrum can indicate the presence of characteristic structures like β-turns or helices, allowing for comparison with the parent, unstructured peptide.[25]
Caption: Workflow for structural validation of the peptidomimetic.
Case Study: Targeting a β-Turn Mediated Protein-Protein Interaction
Objective: To design a potent and stable inhibitor of a protein-protein interaction (PPI) known to be mediated by a critical Type II β-turn in one of the partner proteins.
Strategy: The native dipeptide at the core of the β-turn (e.g., Gly-Pro) is replaced with the 6,6-difluorobicyclo[3.1.0]hexane amino acid mimic to pre-organize the inhibitor into the required bioactive conformation.
Caption: The entropic advantage of a rigid peptidomimetic.
Hypothetical Results
The introduction of the rigid scaffold is expected to yield significant improvements in both biological activity and stability.
Table 2: Comparative Performance Data
| Parameter | Native Peptide (Ac-Phe-Gly-Pro-Leu-NH₂) | Peptidomimetic (Ac-Phe-[Scaffold]-Leu-NH₂) | Causality of Improvement |
| Binding Affinity (IC₅₀) | 5.2 µM | 85 nM | The rigid scaffold pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty of binding.[10][12] |
| Proteolytic Stability (t₁/₂ in serum) | < 10 minutes | > 8 hours | The non-natural bicyclic structure is resistant to cleavage by proteases, which recognize natural peptide bonds.[8] |
| CD Spectroscopy Result | Random Coil | Pronounced Type II β-turn signature | The scaffold successfully constrains the peptide backbone into the desired secondary structure. |
These results demonstrate the power of using the 6,6-difluorobicyclo[3.1.0]hexane core to create superior therapeutic candidates by directly addressing the primary liabilities of native peptides.
Conclusion
The 6,6-difluorobicyclo[3.1.0]hexan-2-one scaffold is a formidable tool in the arsenal of the medicinal chemist. By providing a rigid, pre-organized dipeptide isostere, it enables the rational design of peptidomimetics with enhanced binding affinity and dramatically improved metabolic stability. The synthetic versatility of the ketone handle allows for its straightforward incorporation into peptides using established SPPS protocols. The combination of conformational constraint and the unique physicochemical properties imparted by the gem-difluoro group makes this scaffold an exemplary choice for developing next-generation therapeutics targeting challenging protein-protein interactions.
References
- Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC - NIH. (n.d.).
-
Rudolph, J., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
Obrecht, D., et al. (2016). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. Retrieved February 18, 2026, from [Link]
-
Kumar, K., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules. Retrieved February 18, 2026, from [Link]
-
De Riccardis, F., et al. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike−ACE2 Interaction: Toward Dual-Targeting Agents against SARS-CoV-2. ACS Omega. Retrieved February 18, 2026, from [Link]
-
Mykhailiuk, P.K., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Organic & Biomolecular Chemistry. Retrieved February 18, 2026, from [Link]
-
Lecornué, F., et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Grygorenko, O., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved February 18, 2026, from [Link]
-
Peptidomimetics as next – generation therapeutic applications. (2025). Journal of Drug Delivery and Therapeutics. Retrieved February 18, 2026, from [Link]
-
Marquez, V.E., et al. (2005). North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
Gessier, F., & Roy, A. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Retrieved February 18, 2026, from [Link]
-
Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
Soloshonok, V.A., et al. (2001). Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. Journal of the American Chemical Society. Retrieved February 18, 2026, from [Link]
-
Synthesis of 6,6‐dibromobicyclo[3.1.0]hexan‐2‐one in a three‐step... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Kudo, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences. Retrieved February 18, 2026, from [Link]
-
Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike- ACE2 interaction. (2022). ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Lysine-Based α-Peptide/β-Peptoid Peptidomimetics: Influence of Hydrophobicity, Fluorination, and Distribution of Cationic Charge on Antimicrobial Activity and Cytotoxicity. (2025). ResearchGate. Retrieved February 18, 2026, from [Link]
-
An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful chemical biology probes. (n.d.). Zenodo. Retrieved February 18, 2026, from [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2023). Pharmaceuticals. Retrieved February 18, 2026, from [Link]
-
Monn, J.A., et al. (2005). Dipeptides as effective prodrugs of the unnatural amino acid (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a selective group II metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
Ramírez-Alvarado, M., Serrano, L., & Blanco, F.J. (1997). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Protein Science. Retrieved February 18, 2026, from [Link]
-
Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (n.d.). ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Feng, W., Pan, L.F., & Zhang, M.J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences. Retrieved February 18, 2026, from [Link]
-
Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. (1977). ETH Library. Retrieved February 18, 2026, from [Link]
-
Abdulmalik, O., & Safo, M.K. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. Retrieved February 18, 2026, from [Link]
-
Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). Molecules. Retrieved February 18, 2026, from [Link]
-
Al-Zoubi, R.M., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences. Retrieved February 18, 2026, from [Link]
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv. Retrieved February 18, 2026, from [Link]
-
A General Organophotoredox Strategy to Difluoroalkyl Bicycloalkane (CF2‐BCA) Hybrid Bioisosteres. (2023). Angewandte Chemie International Edition. Retrieved February 18, 2026, from [Link]
-
Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry. Retrieved February 18, 2026, from [Link]
-
Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. (2026). Nature. Retrieved February 18, 2026, from [Link]
-
PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. (2022). NTU > IRep. Retrieved February 18, 2026, from [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC [pmc.ncbi.nlm.nih.gov]
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Application of 6,6-Difluorobicyclo[3.1.0]hexan-2-one in agrochemistry
Topic: Application of 6,6-Difluorobicyclo[3.1.0]hexan-2-one in Agrochemistry Document Type: Technical Application Note & Protocol Guide Audience: Senior Discovery Chemists, Agrochemical Process Engineers, and SAR Specialists.
Executive Summary: The Fluorinated Rigid Scaffold
6,6-Difluorobicyclo[3.1.0]hexan-2-one represents a high-value, conformationally restricted building block in modern agrochemical discovery. As the industry moves away from planar aromatic systems to improve solubility and metabolic stability (the "Escape from Flatland"), this bicyclic ketone offers a unique three-dimensional vector.
Its core value lies in two synergistic properties:
-
The gem-Difluorocyclopropane Moiety: A bioisostere for the carbonyl group or oxygen atom, providing metabolic blocking against cytochrome P450 oxidation while maintaining lipophilicity.
-
The Bicyclo[3.1.0] Skeleton: A rigid "boat-like" conformation that locks pharmacophores into specific spatial orientations, enhancing binding affinity for target enzymes (e.g., SDHI fungicides) or receptors (e.g., nicotinic acetylcholine receptors).
This guide details the synthesis, handling, and application of this scaffold in designing next-generation herbicides and fungicides.
Chemical Profile & Stability
| Property | Value / Description |
| CAS Number | 2740348-48-3 (racemate); Isomers vary |
| Molecular Formula | C₆H₆F₂O |
| Molecular Weight | 132.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~160–165 °C (Predicted) |
| Stability | Stable under standard conditions; sensitive to strong bases (potential for ring opening or aldol condensation).[1] |
| Reactivity Class | Strained cyclic ketone; gem-difluorocyclopropane is resistant to ring opening compared to non-fluorinated analogs. |
Strategic Application: Scaffold Construction
The primary application of 6,6-difluorobicyclo[3.1.0]hexan-2-one is as a divergent intermediate . It serves as the "hub" for creating libraries of rigidified amines, alcohols, and carboxylic acids found in advanced crop protection agents.
A. Bioisosteric Design Logic
In agrochemical SAR (Structure-Activity Relationship) studies, this scaffold is often used to replace:
-
Cyclohexanones: To reduce conformational entropy and improve metabolic stability.
-
Phenyl Rings: To improve water solubility (via sp³ character) and reduce lipophilicity-driven toxicity (LogP modulation).
B. Target Classes
-
SDHI Fungicides: The rigid bicyclic amine derivatives mimic the spacer regions of carboxamide fungicides, potentially improving binding to the succinate dehydrogenase complex.
-
Pyrethroid Mimics: The cyclopropane core is structurally homologous to chrysanthemic acid derivatives, a key feature in pyrethroid insecticides.
Experimental Protocols
Protocol A: Synthesis of 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Rationale: Direct difluorocyclopropanation of electron-deficient alkenes (enones) is challenging. The most robust method utilizes the thermal decomposition of TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) as a difluorocarbene source, which is safer and more efficient than chlorodifluoromethane gas.
Reagents:
-
2-Cyclopenten-1-one (1.0 equiv)
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 equiv)
-
NaF (Sodium Fluoride) (0.2 equiv - Catalyst)
-
Solvent: Diglyme or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (N₂ or Ar).
-
Charging: Add 2-cyclopenten-1-one (20 mmol) and NaF (4 mmol) to the flask. Add Diglyme (40 mL) as solvent.
-
Heating: Heat the mixture to 110 °C in an oil bath.
-
Addition: Add TFDA (40 mmol) dropwise via a syringe pump over 2 hours. Note: TFDA decomposes to release :CF₂. Slow addition prevents carbene dimerization.
-
Reaction: Stir at 110 °C for an additional 4 hours. Monitor via GC-MS for the disappearance of the starting enone.
-
Workup: Cool to room temperature. Dilute with Et₂O (100 mL) and wash with water (3 x 50 mL) to remove Diglyme.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 4:1).
-
Yield: Expect 60–75% of the target ketone.
Protocol B: Derivatization via Reductive Amination
Rationale: This protocol converts the ketone into a secondary amine, a common linker in agrochemical actives (e.g., for connecting to a heteroaromatic headgroup).
Reagents:
-
6,6-Difluorobicyclo[3.1.0]hexan-2-one (1.0 equiv)[2]
-
Primary Amine (e.g., Aniline derivative) (1.1 equiv)
-
NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)
-
Acetic Acid (Cat.)
-
DCE (1,2-Dichloroethane)
Methodology:
-
Dissolve the ketone (5 mmol) and amine (5.5 mmol) in DCE (20 mL).
-
Add 2 drops of acetic acid to catalyze imine formation. Stir for 30 mins at RT.
-
Add NaBH(OAc)₃ (7.5 mmol) in one portion.
-
Stir at RT for 12–16 hours.
-
Quench with saturated NaHCO₃. Extract with DCM.
-
The resulting amine retains the gem-difluoro motif and the rigid bicyclic core.
Mechanism & Pathway Visualization
The following diagrams illustrate the synthetic versatility and the structural logic of the scaffold.
Figure 1: Synthetic Divergence from the Ketone Hub
Caption: Divergent synthesis showing the transformation of the ketone into key agrochemical pharmacophores.
Figure 2: SAR Logic - The "Bent" Conformation
Caption: Structural advantages of the bicyclic scaffold over traditional planar aromatic rings.
Safety & Handling (EHS)
-
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
The ketone is volatile; use in a fume hood.
-
Fluorine Safety: While the C-F bond is stable, combustion may release HF. Avoid contact with strong reducing agents (e.g., LiAlH₄) unless under controlled conditions, as ring opening can be exothermic.
-
-
Storage: Store at 2–8 °C under inert gas (Argon) to prevent slow oxidation or moisture absorption.
References
-
Enamine Ltd. (2024). rac-(1R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-one Safety Data Sheet. Retrieved from
- Grygorenko, O. O., et al. (2018). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 13(23), 2533-2557. (Contextual grounding on gem-difluoro scaffolds).
-
Sigma-Aldrich. (2024). Product Specification: rac-(1R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-one. Retrieved from
-
BLD Pharm. (2024). Agrochemical Precursors: 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid. Retrieved from
- Dolbier, W. R. (2011). Fluorine-containing reagents for the synthesis of fluorinated compounds: TFDA. Journal of Fluorine Chemistry, 132(10), 744-751. (Methodology for Protocol A).
Sources
Procedure for TFDA-based synthesis of fluorinated bicyclic ketones
Application Note: Precision Synthesis of Fluorinated Bicyclic Ketones via TFDA-Mediated Carbene Insertion
Abstract & Strategic Rationale
The incorporation of gem-difluoromethylene (
This Application Note details the protocol for synthesizing fluorinated bicyclic ketones (specifically fused gem-difluorocyclopropanes and their ring-expanded homologs) using Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) . Unlike ozone-depleting chlorodifluoromethane (Freon-22) or high-temperature sodium chlorodifluoroacetate (CDFA) methods, TFDA allows for the generation of difluorocarbene (
Key Advantages of TFDA Protocol:
-
Safety: Avoids the use of high-pressure gas cylinders and highly basic conditions.
-
Selectivity: Compatible with sensitive functionalities (esters, acetals) due to neutral pH operation.
-
Efficiency: High conversion rates in [2+1] cycloadditions with electron-rich olefins (silyl enol ethers).
Mechanism of Action
The reaction proceeds via the thermal or fluoride-initiated decomposition of TFDA.[1] The driving force is the formation of the strong Si-F bond and the entropic gain from gas release (
Mechanistic Pathway:
-
Initiation: Fluoride ion (from catalytic NaF or KF) attacks the silyl group of TFDA.
-
Fragmentation: The resulting anion decomposes to release
, , and the active species, difluorocarbene ( ). -
Cycloaddition: The electrophilic carbene undergoes a [2+1] cycloaddition with the electron-rich double bond of a cyclic silyl enol ether.
-
Product Formation: This yields a silyloxy-gem-difluorocyclopropane (a bicyclic intermediate). Depending on thermal conditions and workup, this can be isolated or rearranged to a ring-expanded
-difluoroketone.
Figure 1: Mechanistic pathway for TFDA decomposition and subsequent carbene insertion.
Critical Reagent Profile: TFDA
| Property | Specification | Operational Note |
| CAS Number | 120801-75-4 | |
| Boiling Point | 68 °C (15 mmHg) | Volatile; handle in fume hood. |
| Density | 1.26 g/mL | Denser than most organic solvents. |
| Stability | Moisture Sensitive | CRITICAL: Hydrolyzes rapidly. Must be stored under Inert Gas (Ar/N2). |
| Byproducts | Reaction requires open ventilation or gas bubbler outlet. Do not seal vessel. |
Experimental Protocol
Phase 1: Preparation of Cyclic Silyl Enol Ether (Precursor)
Note: The quality of the silyl enol ether is the single biggest determinant of yield. Residual amine base from this step inhibits the TFDA reaction.
-
Reagents: Cyclic ketone (1.0 equiv), TMSCl (1.2 equiv), NaI (1.3 equiv),
(1.5 equiv), Acetonitrile. -
Procedure: Standard thermodynamic or kinetic enolization.[2]
-
Purification: Mandatory distillation or rigorous washing to remove all traces of amine/ammonium salts.
-
Validation: Check
NMR for absence of peaks.
-
Phase 2: TFDA-Mediated Gem-Difluorocyclopropanation (Core Protocol)
Reagents:
-
Substrate: Cyclic Silyl Enol Ether (1.0 equiv)
-
Reagent: TFDA (2.0 – 3.0 equiv)
-
Initiator: Sodium Fluoride (NaF) (0.1 – 0.2 equiv)
-
Solvent: Diglyme (Diethylene glycol dimethyl ether) or Triglyme. Note: High boiling point solvents are required as the reaction temperature is 100–120 °C.
Workflow:
Figure 2: Experimental workflow for TFDA addition.
Step-by-Step Procedure:
-
System Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the top of the condenser to a nitrogen line with a gas bubbler (to vent
). -
Charging: Under nitrogen flow, add the cyclic silyl enol ether (10 mmol), anhydrous NaF (1 mmol, 42 mg), and anhydrous Diglyme (10 mL).
-
Heating: Heat the mixture to 110 °C in an oil bath. Ensure vigorous stirring to suspend the NaF.
-
TFDA Addition (The "Slow Feed"):
-
Load TFDA (20-30 mmol) into a gas-tight syringe.
-
Add TFDA dropwise via syringe pump over 2 hours .
-
Expert Insight: Rapid addition leads to vigorous gas evolution and dimerization of carbene (forming tetrafluoroethylene), drastically reducing yield.
-
-
Reaction Monitoring:
-
Take an aliquot after addition is complete.
-
NMR Check: Look for the disappearance of TFDA (singlet ~ -106 ppm) and appearance of the AB quartet typical of gem-difluorocyclopropanes (typically -130 to -150 ppm,
).
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove NaF and silicate byproducts.
-
Dilute with
, wash with water ( ) to remove Diglyme. -
Dry over
and concentrate.
-
Phase 3: Ring Expansion (Optional)
If the target is the homologated
-
Method: Reflux the crude silyloxy-difluorocyclopropane in Xylene or Diglyme at 140–160 °C for 2–4 hours.
-
Hydrolysis: Treat with mild acid (dilute HCl in THF) to cleave the silyl group if it survives the thermal rearrangement.
Troubleshooting & Optimization (E-E-A-T)
| Observation | Root Cause | Corrective Action |
| Low Yield / High SM Recovery | "Stalled" Carbene Generation | NaF surface may be poisoned. Use KF/18-crown-6 (catalytic) as a more soluble initiator source. |
| Vigorous Gas Evolution | Addition Rate Too Fast | Reduce syringe pump rate. Ensure oil bath temp is stable at 110 °C. |
| Polymerization / Tar | Moisture in Solvent | Diglyme is hygroscopic. Distill over Na/Benzophenone or use molecular sieves (4Å) for 24h prior. |
| No Reaction | Inhibitor Presence | Residual amine from silyl enol ether synthesis is quenching the catalyst. Wash SM with |
Safety & Handling
-
Gas Evolution: The reaction releases stoichiometric amounts of
and . Do not run in a sealed vessel. Ensure the bubbler is active. -
Fluorine NMR: Use hexafluorobenzene (
, -164.9 ppm) as an internal standard for quantitative yield determination before workup. -
Skin Contact: TFDA is an ester of fluorosulfonic acid.[3][4] While less aggressive than the acid itself, it can hydrolyze to HF on moist skin. Wear double nitrile gloves.
References
-
Tian, F., Kruger, V., & Dolbier, W. R. (2000). "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[5] Organic Letters, 2(4), 563–564. Link
-
Fuchibe, K., & Ichikawa, J. (2023).[6] "Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds."[6] Chemical Communications, 59, 10847-10866. Link
-
Iyer, R. P., & Helquist, P. (2005). "Trimethylsilyl Fluorosulfonyldifluoroacetate."[4][5][6][7] Encyclopedia of Reagents for Organic Synthesis. Link
-
Fedoryński, M. (2006). "Syntheses of gem-difluorocyclopropanes and their use in organic synthesis." Chemical Reviews, 103(3), 1099-1132. Link
Sources
- 1. Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Trimethylsilyl Difluoro(fluorosulfonyl)acetate | 120801-75-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. TFDA - Enamine [enamine.net]
- 6. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. An unexpected reaction of trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) with imidazoles. Formation of N-difluoromethylthioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Welcome to the technical support center for the purification of 6,6-Difluorobicyclo[3.1.0]hexan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this volatile and reactive fluorinated ketone. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of 6,6-Difluorobicyclo[3.1.0]hexan-2-one, providing potential causes and actionable solutions.
Problem 1: Low Recovery After Distillation
Question: I am experiencing significant product loss during the distillation of 6,6-Difluorobicyclo[3.1.0]hexan-2-one. What could be the underlying cause, and how can I improve my yield?
Answer: Low recovery during distillation of this volatile ketone is a frequent issue, often stemming from its physical properties and potential for degradation.
Potential Causes & Solutions:
-
Volatility: Due to its low molecular weight (132.11 g/mol ) and bicyclic structure, the compound is inherently volatile.[1] Aggressive vacuum or high temperatures can lead to product loss as it may co-distill with lower-boiling impurities or be carried over into the vacuum trap.
-
Solution: Employ a fractional distillation apparatus with a Vigreux or packed column to improve separation efficiency. Carefully control the vacuum and temperature gradient. A bulb-to-bulb distillation (Kugelrohr) is often preferred for small quantities to minimize losses on large surface areas.[2]
-
-
Thermal Instability: Bicyclic ketones, particularly strained systems, can be susceptible to thermal decomposition or rearrangement at elevated temperatures.
-
Solution: Use the lowest possible temperature for distillation. High vacuum is crucial to lower the boiling point. It is advisable to perform a small-scale trial to determine the optimal temperature and pressure.
-
-
Incomplete Condensation: Inefficient cooling of the condenser can result in the vaporized product passing through without condensing.
-
Solution: Ensure a high flow rate of a cold coolant (e.g., a refrigerated circulator set to a low temperature) through the condenser. For highly volatile compounds, a cold finger condenser filled with a dry ice/acetone slurry may be necessary.
-
Problem 2: Product Decomposes on Silica Gel During Column Chromatography
Question: My 6,6-Difluorobicyclo[3.1.0]hexan-2-one appears to be degrading on the silica gel column. I'm observing streaking on TLC and obtaining multiple fractions with impurities. Why is this happening?
Answer: Decomposition on silica gel is a known issue for certain classes of compounds, including some fluorinated ketones.[3][4][5] The acidic nature of standard silica gel can catalyze decomposition or rearrangement reactions.
Potential Causes & Solutions:
-
Acidity of Silica Gel: The surface of silica gel is populated with acidic silanol groups (Si-OH), which can interact with the ketone and the strained bicyclic system, leading to degradation.
-
Solution 1: Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in the column packing solvent. This will neutralize the acidic sites.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.
-
-
Solvent Choice: The polarity and protic nature of the eluent can influence the stability of the compound on the column.
-
Solution: Use a non-polar, aprotic solvent system whenever possible. A gradient of ethyl acetate in hexanes is a common choice, but start with a very low percentage of the polar solvent. Avoid protic solvents like methanol, which can react with the ketone.
-
Problem 3: Co-elution of Impurities During Chromatography
Question: I am struggling to separate my product from a persistent impurity during column chromatography. The Rf values are very close. How can I improve the separation?
Answer: Achieving baseline separation of compounds with similar polarities can be challenging. A systematic approach to optimizing the chromatographic conditions is necessary.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The chosen eluent may not provide sufficient selectivity for the desired separation.
-
Solution 1: Fine-tune the Solvent Polarity: If using a binary system like hexanes/ethyl acetate, try very shallow gradients. Sometimes, a small change in the solvent ratio can significantly impact resolution.
-
Solution 2: Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., dichloromethane or toluene) can alter the selectivity of the separation.
-
-
Column Overloading: Applying too much crude material to the column will lead to broad peaks and poor separation.
-
Solution: Use an appropriate amount of stationary phase relative to the sample (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).
-
-
Technique: Improper column packing or sample loading can lead to band broadening.
-
Solution: Ensure the column is packed uniformly without any air bubbles. Load the sample in a minimal amount of solvent to start with a narrow band.
-
Problem 4: Inaccurate Purity Assessment by GC-MS
Question: My GC-MS results are inconsistent, and I'm not always observing the molecular ion. How can I reliably determine the purity of my compound?
Answer: The analysis of volatile fluorinated compounds by GC-MS can present unique challenges.[6][7]
Potential Causes & Solutions:
-
Fragmentation Pattern: Electron ionization (EI) can be a high-energy technique, often leading to extensive fragmentation and a weak or absent molecular ion for some molecules.[7]
-
Solution 1: Soft Ionization Techniques: If available, use a softer ionization method like chemical ionization (CI) or field ionization (FI), which are more likely to produce the molecular ion.[7]
-
Solution 2: Focus on Characteristic Fragments: Identify and quantify the compound based on its unique and consistent fragmentation pattern.
-
-
Thermal Decomposition in the Injector Port: High injector temperatures can cause degradation of the analyte before it reaches the column.
-
Solution: Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal decomposition.
-
-
Column Choice: The GC column's stationary phase may not be ideal for this analyte.
-
Solution: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point. For highly fluorinated compounds, specialized columns may offer better peak shape and resolution.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude 6,6-Difluorobicyclo[3.1.0]hexan-2-one?
A1: For a first-pass purification, a carefully executed fractional distillation under reduced pressure is often the most effective method to remove major impurities, especially if they have significantly different boiling points. This is particularly useful for larger scale purifications. For smaller scales or to remove isomers and closely related impurities, column chromatography on deactivated silica gel is recommended.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography. Use a suitable solvent system (e.g., varying ratios of ethyl acetate in hexanes) and a visualization agent such as potassium permanganate or p-anisaldehyde stain, as the compound may not be UV active. For distillation, Gas Chromatography (GC) is the preferred method to analyze the purity of the collected fractions.
Q3: Is 6,6-Difluorobicyclo[3.1.0]hexan-2-one stable during storage?
A3: Due to its volatility and potential for reactivity, it is best to store the purified compound in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer). Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.
Q4: What spectroscopic methods are most useful for characterizing the purified product?
A4: A combination of techniques is essential for unambiguous characterization:
-
¹H NMR: Will show the proton signals of the bicyclic system.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atoms.
-
¹³C NMR: Provides information about the carbon skeleton, including the carbonyl carbon.
-
GC-MS: Confirms the mass and provides a fragmentation pattern that can be used for identification.
-
FT-IR: Will show a characteristic strong absorption for the ketone carbonyl group (C=O).
III. Experimental Protocols & Data
Protocol 1: Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus with a short Vigreux column and a vacuum-jacketed distillation head.
-
Ensure all glassware is dry and joints are properly sealed.
-
Place the crude 6,6-Difluorobicyclo[3.1.0]hexan-2-one in the round-bottom flask with a magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
Gradually apply vacuum and gently heat the flask in a heating mantle.
-
Collect fractions based on the boiling point and monitor their purity by GC.
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes) containing 0.5% triethylamine.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a gradually increasing polarity gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to pool the pure product.
Data Summary Table
| Purification Method | Typical Purity Achieved | Key Advantages | Common Challenges |
| Fractional Vacuum Distillation | >95% (depends on impurity profile) | Scalable, good for removing non-volatile or highly volatile impurities. | Product loss due to volatility, potential for thermal decomposition. |
| Column Chromatography | >98% | High resolution for closely related impurities. | Potential for on-column decomposition, can be slow and solvent-intensive. |
Workflow Diagrams
Caption: General purification workflow for 6,6-Difluorobicyclo[3.1.0]hexan-2-one.
Caption: Decision tree for troubleshooting common purification issues.
IV. References
-
Wallace, A. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. Journal of Chromatography A, 466226. Available at:
-
Zenkevich, I. G., Makarov, A. A., & Krylov, E. V. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry, 62(7), 651-659. Available at:
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Notes. Available at:
-
Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5, 123-137. Available at:
-
Ghosez, L., et al. (1988). A General Synthesis of Cyclobutanones from Olefins and Tertiary Amides. Organic Syntheses, 66, 113. Available at:
-
Enamine. (n.d.). rac-(1R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-one. EnamineStore. Available at:
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Difluorocarbene Methodologies for Bicyclic Scaffolds
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Difluorocarbene (
Executive Summary
The direct functionalization of bicyclic ketones with difluorocarbene is a high-value transformation in drug discovery, often used for ring expansion (homologation) or the installation of gem-difluorocyclopropane motifs. However, this reaction is notoriously temperamental.
Unlike simple olefins, bicyclic ketones do not react directly with
This guide addresses the three critical failure points:
-
Reagent Mismatch: Choosing the wrong precursor (TFDA vs. TMSCF
Br) for the substrate's stability profile. -
Enol Ether Hydrolysis: The "hidden" cause of low yields where starting material is recovered.
-
Steric Occlusion: Overcoming the exo/endo bias in bicyclic frameworks.
Visual Workflow: The Bicyclic Ketone Pathway
Before troubleshooting, verify your pathway. Direct attack on the carbonyl is mechanistically forbidden for electrophilic carbenes. You must proceed via the enol ether.
Figure 1: The mandatory activation pathway. Attempting to react
Module 1: Reagent Selection & Generation
Diagnosis: If you see no reaction or rapid decomposition, you are likely using the wrong reagent for your specific bicyclic strain energy.
Comparative Data: Selecting the Right Source
| Reagent | Chemical Name | Activation | Temp | Primary Use Case | Risk Profile |
| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | Catalytic F⁻ (NaF) | 80–120°C | Robust substrates; Scale-up. | High temp can degrade strained bicycles. Gas evolution ( |
| TMSCF | (Bromodifluoromethyl)trimethylsilane (Hu's Reagent) | Initiator or Base | 0–25°C | Sensitive Bicycles ; Late-stage functionalization. | Milder conditions prevent ring opening of unstable intermediates. |
| ClCF | Sodium chlorodifluoroacetate | Pyrolysis | 150°C+ | Simple, stable olefins only. | Avoid for bicycles. Thermal instability leads to tar. |
| TMSCF | Ruppert-Prakash Reagent | NaI (Iodide) | 60–80°C | Alternative if TFDA fails. | Requires NaI to switch mechanism from nucleophilic |
Troubleshooting Q&A
Q: I am using TFDA, but the reaction stalls after 10% conversion. Adding more reagent doesn't help.
-
Root Cause: Catalyst Poisoning. TFDA generation is autocatalytic but requires active fluoride. If your solvent (diglyme/toluene) is "wet," the fluoride hydrates and becomes inactive.
-
The Fix:
-
Add a soluble fluoride source like
(TBAF) in catalytic amounts (1 mol%) to kickstart the cycle, rather than relying solely on NaF. -
Ensure the system is strictly anhydrous;
reacts with water to form and , the latter of which can hydrolyze your enol ether (see Module 2).
-
Q: I switched to TMSCF
-
Root Cause: Initiator Mismatch. While Hu's reagent is milder, it requires a specific initiator to cleave the C-Si bond effectively at low temperatures.
-
The Fix: Use TBAT (Tetrabutylammonium difluorotriphenylsilicate) or KOtBu as the initiator. For bicyclic systems, the slow release of carbene is crucial to allow the sterically hindered enol ether to capture it. Rapid generation leads to carbene dimerization (tetrafluoroethylene gas) rather than reaction.
Module 2: The Enol Ether Intermediate (The Bridge)
Context: The reaction of
Q: I recover my starting ketone quantitatively. Did the carbene fail?
-
Root Cause: Hydrolysis. This is the most common error. The reaction generates acidic byproducts (HF or fluorosulfonic acid derivatives). These acids rapidly hydrolyze the silyl enol ether back to the ketone before the carbene can react.
-
The Fix:
-
Buffer the system: Add solid NaF or MgO (2-3 equivalents) to the reaction mixture to act as an acid scavenger.
-
Isolate the Enol Ether: Do not run this one-pot (Ketone
Enol Ether Carbene) unless using specific flow protocols. Isolate and purify the silyl enol ether first to remove amine salts from the silylation step, which can inhibit carbene reactivity.
-
Q: My bicyclic ketone has two alpha positions. Which enol ether forms?
-
Analysis: Regioselectivity is thermodynamic vs. kinetic.
-
The Fix:
-
Kinetic Control (LDA, -78°C): Forms the less substituted enol ether (away from bridgehead or substituents).
-
Thermodynamic Control (TMSCl, Et3N, Reflux): Forms the more substituted enol ether.
-
Note:
is bulky. It reacts faster with less substituted enol ethers. If you force the thermodynamic (more substituted) enol ether on a hindered bicycle, the carbene may simply dimerize instead of reacting.
-
Module 3: Sterics & Stereoselectivity (The Bicyclic Challenge)
Q: The carbene isn't adding to my norbornene-type enol ether. Why?
-
Root Cause: Exo-Face Blocking. In bicyclic systems, the "exo" face is usually more accessible, but if you have a gem-dimethyl bridge or bulky silyl group (e.g., TBS instead of TMS), the face is occluded.
-
The Fix:
-
Switch Silyl Groups: Use TMS (Trimethylsilyl) or TES (Triethylsilyl) enol ethers. Avoid TBDMS or TIPS; they are too bulky and block the approach of the carbene.
-
Concentration:
has a short half-life. Run the reaction at high concentration (1M - 2M) to statistically favor the bimolecular collision with the hindered alkene over the unimolecular decay or dimerization of the carbene.
-
Standardized Protocols
Protocol A: TFDA Method (Robust Substrates)
Best for: Stable bicyclic ketones, large scale.
-
Enol Ether Synthesis: Convert ketone to TMS-enol ether. Isolate and dry.
-
Setup: In a flame-dried flask, dissolve TMS-enol ether (1.0 equiv) and NaF (0.1 equiv) in dry Diglyme (1M concentration).
-
Addition: Heat to 110°C. Add TFDA (2.0 - 3.0 equiv) dropwise via syringe pump over 2 hours.
-
Critical: Slow addition maintains a low steady-state concentration of
, preventing dimerization.
-
-
Workup: Cool. Dilute with ether. Wash with
(removes HF). -
Ring Expansion (Optional): If the target is the expanded ketone, reflux the crude difluorocyclopropane in methanolic HCl.
Protocol B: Hu's Reagent (TMSCF
Br) Method (Sensitive Substrates)
Best for: Strained bicycles, late-stage functionalization.
-
Setup: Dissolve TMS-enol ether (1.0 equiv) and TMSCF
Br (2.0 equiv) in dry THF or Toluene. -
Initiation: Cool to 0°C. Add TBAT (0.05 equiv) or a solution of initiator slowly.
-
Monitoring: Monitor by
NMR. The product (gem-difluorocyclopropane) usually shows an AB pattern around -130 to -150 ppm. -
Completion: Stir at room temperature for 4–12 hours.
References
-
Dolbier, W. R., et al. "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[1] Journal of Fluorine Chemistry, 2004.[1]
-
Wang, F., et al. "TMSCF2Br: A Robust Difluorocarbene Reagent." Angewandte Chemie International Edition, 2011.
-
Prakash, G. K. S., et al. "Difluorocarbene generation from Ruppert-Prakash reagent." Journal of the American Chemical Society, 2011.
-
Ni, C., & Hu, J. "Recent Advances in Difluorocarbene Chemistry."[2] Synthesis, 2014.[3][4]
-
Fedoryński, M. "Synthesis of gem-difluorocyclopropanes." Chemical Reviews, 2003.
Sources
- 1. TFDA - Enamine [enamine.net]
- 2. An Effective Precursor of a Difluorocarbene to Introduce Difluoromethylene Groups | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Mechanochemical difluoromethylations of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Technical Support Center: Separation of 6,6-Difluorobicyclo[3.1.0]hexan-2-one Diastereomers
Welcome to the technical support guide for the resolution of 6,6-difluorobicyclo[3.1.0]hexan-2-one diastereomers. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. The rigid, puckered boat-like conformation of the bicyclo[3.1.0]hexane core, combined with the presence of the gem-difluoro group, presents unique challenges that often render standard separation protocols inadequate.[1]
This guide provides field-proven insights, troubleshooting steps, and detailed protocols to empower you to achieve baseline separation and high diastereomeric purity.
Frequently Asked Questions (FAQs)
Q1: Why are the diastereomers of 6,6-difluorobicyclo[3.1.0]hexan-2-one derivatives so difficult to separate?
A1: The separation challenge arises from a combination of factors. Diastereomers, by definition, have very similar physicochemical properties. The bicyclo[3.1.0]hexane scaffold imparts a high degree of conformational rigidity, minimizing the spatial differences between diastereomers.[1] The gem-difluoro group can influence the molecule's polarity and electronic distribution, but may not introduce a sufficiently large difference in interaction potential with standard stationary phases (like C18 or silica) for effective separation.[2][3] Consequently, achieving differential retention requires highly selective methods that can exploit subtle stereochemical differences.
Q2: I need to separate these diastereomers for the first time. Which technique should I start with?
A2: For initial screening, High-Performance Liquid Chromatography (HPLC) is the most accessible and logical starting point. Begin with achiral stationary phases, as the compounds are diastereomers, not enantiomers, and may not require a chiral environment for separation.[4] A systematic screening of both normal-phase (NP) and reverse-phase (RP) conditions is recommended. Due to the fluorinated nature of the molecule, specialized columns like those with pentafluorophenyl (PFP) stationary phases should be prioritized in your screening process as they offer unique retention mechanisms beyond simple hydrophobicity.[5][6]
Q3: Is it possible to separate these diastereomers without chromatography?
A3: Yes, crystallization-based methods can be a powerful alternative, especially for larger-scale separations. Techniques like fractional crystallization or, more advanced, Crystallization-Induced Diastereomer Transformation (CIDT) can potentially provide a single diastereomer in high purity and yield.[7] This approach relies on differences in solubility and crystal lattice energies between the diastereomers.[8] Success often depends on finding the right solvent system where one diastereomer is significantly less soluble than the other.[9][10]
Method Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a separation method for your diastereomeric mixture.
Caption: Decision tree for diastereomer separation method development.
Troubleshooting Guide
Problem 1: My diastereomers are co-eluting or show very poor resolution (Rs < 1.0) on a standard C18 reverse-phase column.
-
Causality: The hydrophobic interactions dominating retention on a C18 phase are likely insufficient to differentiate the subtle structural differences between your diastereomers. The fluorinated nature of your compound may also lead to weak retention.
-
Troubleshooting Steps:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa.[11] These solvents have different hydrogen bonding capabilities and dipole moments, which can alter selectivity.
-
Modify Temperature: Decrease the column temperature (e.g., from 40°C to 25°C).[12] Lower temperatures can sometimes enhance the subtle energetic differences in stationary phase interactions, improving resolution, although this will increase backpressure and run time.
-
Switch to a PFP Column: This is a critical step. Pentafluorophenyl (PFP) phases offer multiple retention mechanisms including hydrophobic, aromatic (π-π), dipole-dipole, and charge-transfer interactions.[5][6] These alternative interactions are often highly effective for separating positional isomers and fluorinated compounds.[2]
-
Try a Different Achiral Phase: If PFP fails, consider other stationary phases like Phenyl-Hexyl or embedded polar group (EPG) columns, which offer different selectivities compared to standard alkyl chains.[12]
-
Problem 2: I am using flash column chromatography on silica gel, but the fractions are all mixed.
-
Causality: The polarity difference between the diastereomers is too small for the low efficiency of standard flash chromatography.[3][13] You may also be overloading the column or using an inappropriate solvent system.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase with TLC: Find a solvent system where the difference in Rf (ΔRf) is maximized and the lower spot has an Rf of ~0.2-0.3. A common mistake is using a solvent that is too polar, causing everything to elute too quickly.[13]
-
Use a Shallow Gradient: Instead of an isocratic elution, a very slow, shallow gradient of the polar solvent can help resolve closely eluting compounds.[13]
-
Reduce Sample Load: Overloading is a common cause of poor separation. Reduce the amount of material loaded onto the column (typically 1-5% of the silica gel mass).
-
Improve Column Packing and Flow Rate: A well-packed column is essential. A slower flow rate increases the interaction time with the silica and can improve resolution.[13]
-
Consider Alternative Sorbents: If silica fails, try alumina (neutral or basic) or a different normal phase medium.[14]
-
Problem 3: My crystallization attempts always yield a solid with the same diastereomeric ratio as the starting material.
-
Causality: This indicates that either the two diastereomers are co-crystallizing or that you are simply crashing all the material out of solution instead of achieving selective crystallization.
-
Troubleshooting Steps:
-
Screen a Wider Range of Solvents: Systematically screen solvents of different polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, toluene) and, crucially, solvent/anti-solvent pairs.
-
Control the Cooling Rate: Slow, controlled cooling is paramount. A rapid temperature drop will cause everything to precipitate. Try cooling the solution from its boiling point to room temperature over several hours, then transferring to a 4°C refrigerator.
-
Utilize Seeding: If you have a small amount of a pure diastereomer (perhaps from a preliminary HPLC separation), use it to seed a supersaturated solution.[15] This can template the crystallization of the desired diastereomer.
-
Consider Derivatization: If direct crystallization fails, consider forming a derivative (e.g., a salt with a chiral acid or base). The resulting diastereomeric salts will have vastly different physical properties, often making crystallization much easier.[8]
-
Advanced Protocols & Methodologies
Protocol 1: Diastereomer Separation via Supercritical Fluid Chromatography (SFC)
SFC is often superior to HPLC for both chiral and achiral separations of polar and structurally similar compounds.[][17] The use of supercritical CO2 with an organic modifier results in a low-viscosity mobile phase, allowing for faster, more efficient separations with less solvent waste.[4][18][19]
Step-by-Step Methodology:
-
Column Selection: Begin screening with polysaccharide-based chiral stationary phases (CSPs) such as those coated with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD, IC). While the separation is achiral, these columns are exceptionally effective at resolving stereoisomers due to their complex 3D chiral cavities that provide excellent shape selectivity.[17]
-
Initial Conditions Screening:
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier.
-
Screening Modifiers: Test Methanol, Ethanol, and Isopropanol, each with a small percentage (0.1-0.5%) of a basic or acidic additive if your derivative has ionizable groups.
-
Gradient: Start with a fast, generic gradient (e.g., 5% to 40% modifier over 5 minutes).
-
Back Pressure: Maintain at 120-150 bar.
-
Temperature: Set to 40°C.
-
-
Optimization:
-
Once a promising modifier/column combination is found, switch to isocratic elution to optimize the separation.
-
Fine-tune the percentage of the modifier. A small change can have a large impact on selectivity.
-
Adjust the back pressure and temperature to further improve resolution.
-
-
Data Interpretation: Evaluate chromatograms for resolution (Rs), peak shape, and analysis time. SFC often provides sharper peaks and significantly shorter run times than HPLC.[4]
| Parameter | Recommended Starting Conditions for SFC |
| Columns | Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC |
| Mobile Phase | CO₂ / Modifier |
| Modifiers | Methanol, Ethanol, Isopropanol |
| Gradient | 5-40% Modifier over 5-10 min |
| Flow Rate | 2-4 mL/min (for analytical scale) |
| Back Pressure | 150 bar |
| Temperature | 40°C |
Protocol 2: Separation via Crystallization-Induced Diastereomer Transformation (CIDT)
This powerful technique is applicable if one of the stereocenters in your molecule is labile (can epimerize) under the crystallization conditions. It can theoretically convert a 50:50 mixture entirely into a single, crystalline diastereomer.[7][9][10]
Step-by-Step Methodology:
-
Assess Epimerization Potential: Determine if a stereocenter in your molecule can be epimerized under acidic or basic conditions. For the 6,6-difluorobicyclo[3.1.0]hexan-2-one core, the C-H adjacent to the ketone is a potential site.
-
Select a Resolving Agent/Catalyst: If epimerization is possible, an acid or base can be used to facilitate the in-situ equilibration of the diastereomers in solution.[20]
-
Solvent Screening for Dynamic Resolution:
-
Dissolve the diastereomeric mixture in a range of solvents at an elevated temperature (e.g., 40-60°C) to ensure complete dissolution.
-
Add the epimerization catalyst (if needed).
-
Slowly cool the solution to allow for the preferential crystallization of the thermodynamically most stable (least soluble) diastereomer.
-
The key is that as the desired diastereomer crystallizes out, the equilibrium in the solution phase is disturbed. According to Le Châtelier's principle, the dissolved diastereomer will epimerize to replenish the crystallizing diastereomer, driving the mixture towards a single solid product.[20]
-
-
Analysis and Isolation:
-
Filter the resulting solid.
-
Analyze both the solid and the filtrate (mother liquor) by HPLC or NMR to determine the diastereomeric ratio. In a successful CIDT, the solid should be highly enriched in one diastereomer, while the filtrate maintains an equilibrium mixture.[10]
-
Optimize temperature, solvent, and catalyst concentration to maximize yield and purity.
-
References
-
Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Available at: [Link]
-
Gish, G. S., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Available at: [Link]
-
Francois, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]
-
Bélanger, J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Szeleczky, Z., et al. (2018). State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. Available at: [Link]
-
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Available at: [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Available at: [Link]
-
Roses, M., et al. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
Malig, T. C., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]
-
Roses, M., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available at: [Link]
-
Skrobisz, S., et al. (2010). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Tetrahedron: Asymmetry. Available at: [Link]
-
ResearchGate User Discussion. (2019). How to separate the diastereomer peak from main peak? ResearchGate. Available at: [Link]
-
Chromatography Forum User Discussion. (2008). Separation of diastereomers. Chromatography Forum. Available at: [Link]
-
Bell, D. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters. Available at: [Link]
- Google Patents. (n.d.). CN100390111C - Separation of diastereoisomers.
-
Michel, J., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link]
-
Reddit User Discussion. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 17. hplc.eu [hplc.eu]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. selvita.com [selvita.com]
- 20. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Technical Support Center: Navigating Solubility Challenges with Fluorinated Bicyclic Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated bicyclic scaffolds. The unique physicochemical properties imparted by fluorine can significantly enhance the therapeutic potential of drug candidates.[1][2][3] However, these same properties can introduce significant challenges, particularly concerning solubility. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome these hurdles in your experimental work.
The Double-Edged Sword: Fluorine's Impact on Solubility
The introduction of fluorine into a bicyclic scaffold can have a profound, and often complex, effect on its solubility. While fluorine's high electronegativity can modulate pKa and improve metabolic stability, it frequently increases lipophilicity, which can lead to poor aqueous solubility.[4][5] This is a critical consideration in drug discovery, as poor solubility can hinder absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting a compound's bioavailability and therapeutic efficacy.[6][7]
Bicyclic scaffolds, prized for their three-dimensional structures that can improve target engagement, can themselves contribute to solubility issues due to their rigid and often crystalline nature.[8] The combination of a bicyclic core with fluorine substitution, therefore, requires a nuanced and strategic approach to formulation and experimental design.
Troubleshooting Guide: A Proactive Approach to Solubility Issues
This section addresses common problems encountered during the handling and testing of fluorinated bicyclic compounds and provides actionable solutions.
Problem 1: Compound Precipitation in Aqueous Buffers During Biological Assays
-
Observation: Your fluorinated bicyclic compound precipitates out of solution upon addition to your aqueous assay buffer (e.g., PBS, TRIS).
-
Root Cause Analysis:
-
High Lipophilicity: The primary culprit is often the increased lipophilicity (logP) conferred by the fluorine atoms.[1][4] This drives the molecule out of the polar aqueous phase.
-
"Brick Dust" vs. "Grease Ball": Poorly soluble compounds can be categorized as "brick dust" (high melting point, strong crystal lattice energy) or "grease ball" (high lipophilicity).[9] Fluorinated bicyclic scaffolds can exhibit characteristics of both.
-
pH Effects: The pH of the buffer can significantly impact the ionization state of your compound. If your molecule has an ionizable group, its solubility will be pH-dependent. Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, making them less likely to be protonated and positively charged at physiological pH, thereby reducing solubility.[4][10]
-
-
Solutions:
-
Co-Solvent Addition: Introduce a water-miscible organic solvent to the buffer. Start with low percentages (1-5%) and gradually increase.
-
Recommended Co-Solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).
-
Causality: Co-solvents disrupt the hydrogen-bonding network of water, reducing the "squeezing out" effect on the lipophilic compound and increasing its solubility.[11]
-
-
pH Adjustment: If your compound has an ionizable functional group (e.g., an amine or carboxylic acid), carefully adjust the pH of the buffer to favor the more soluble, ionized form.
-
Basic Compounds: Lower the pH to increase protonation.
-
Acidic Compounds: Raise the pH to increase deprotonation.
-
Consideration: Ensure the pH change does not negatively impact your assay's performance or the stability of other components.
-
-
Use of Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Triton™ X-100 at a concentration above its critical micelle concentration (CMC).
-
Mechanism: Surfactant molecules form micelles in which the hydrophobic core can encapsulate your lipophilic compound, effectively increasing its apparent solubility in the aqueous phase.
-
-
Problem 2: Low and Inconsistent Bioavailability in Animal Studies
-
Observation: Oral administration of your fluorinated bicyclic compound results in low and highly variable plasma concentrations.
-
Root Cause Analysis:
-
Poor Dissolution Rate: The compound's low aqueous solubility leads to a slow rate of dissolution in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[12]
-
High Crystal Lattice Energy: The rigid, crystalline nature of many bicyclic scaffolds can make it difficult for individual molecules to break away from the solid state and dissolve.
-
-
Solutions:
-
Particle Size Reduction:
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and improve solubility and dissolution.[11][13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11][12] These formulations form microemulsions in the GI tract, facilitating drug solubilization and absorption.
-
-
Salt Formation: If your compound has an ionizable center, forming a salt can dramatically improve its solubility and dissolution rate.[14][15] A salt screening study is a critical step in the pre-formulation development of such compounds.
-
Frequently Asked Questions (FAQs)
Q1: Why does adding fluorine sometimes decrease solubility, even though it's a small atom?
A: While fluorine is only slightly larger than hydrogen, its high electronegativity is the key factor.[2][3] A single fluorine atom can increase lipophilicity.[4] Multiple fluorine atoms or a trifluoromethyl group can have a more complex effect, sometimes decreasing lipophilicity.[4] Furthermore, the strong C-F bond is very stable and doesn't participate in hydrogen bonding as a donor, and is only a weak hydrogen bond acceptor.[4][16] This can disrupt the favorable interactions with water molecules that are necessary for dissolution, leading to lower aqueous solubility.
Q2: Can intramolecular hydrogen bonding involving fluorine affect solubility?
A: Yes, this is a subtle but important consideration. The formation of an intramolecular hydrogen bond between a fluorine atom and a nearby hydrogen bond donor (like an N-H or O-H group) can "shield" these groups from interacting with water molecules.[17][18][19] This reduces the molecule's overall ability to form hydrogen bonds with the solvent, which can decrease its aqueous solubility.
Q3: What is the first experiment I should run when I encounter a solubility issue with a new fluorinated bicyclic scaffold?
A: A tiered approach is recommended. Start with a simple kinetic solubility assay in your primary assay buffer. This will give you a quick indication of the magnitude of the problem. If solubility is low, the next step should be to assess the compound's thermodynamic solubility and its pKa. This information will guide your selection of a suitable solubilization strategy, such as pH adjustment or co-solvent use. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for addressing solubility issues.
Q4: Are there any "go-to" formulation strategies for these types of compounds?
A: While there is no one-size-fits-all solution, a few strategies have proven particularly effective for fluorinated bicyclic scaffolds:
-
Salt Screening: For compounds with ionizable groups, this is often the most straightforward and impactful approach to improving solubility and dissolution.[14][15]
-
Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign "co-former" to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[20][21][22] This is a valuable option for non-ionizable compounds.
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[23][24][25] By attaching a hydrophilic promoiety, the solubility of the parent compound can be significantly increased.[23][26]
The following table summarizes the applicability of these strategies:
| Strategy | Applicable to | Key Advantage |
| Salt Screening | Ionizable Compounds | Significant increase in solubility and dissolution rate.[14][15] |
| Co-crystallization | Most Compounds | Can improve solubility of non-ionizable compounds; offers a wide range of co-formers.[20][21] |
| Prodrug Approach | Compounds with suitable functional groups | Can dramatically increase aqueous solubility and improve pharmacokinetics.[23][27] |
Experimental Protocol: Exploratory Salt Screening
This protocol provides a general framework for conducting a small-scale salt screening experiment to identify promising salt forms of a fluorinated bicyclic amine.
Objective: To rapidly assess the potential of various counterions to form crystalline salts with improved aqueous solubility.
Materials:
-
Fluorinated bicyclic amine (API)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)
-
A variety of solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, water)
-
96-well microplate
-
Automated liquid handler (optional)
-
Plate shaker/incubator
-
Polarized light microscope
-
X-Ray Powder Diffraction (XRPD) instrument
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of your API in a suitable organic solvent (e.g., 50 mg/mL in isopropanol).
-
Prepare stock solutions of the selected acids (counterions) in the same solvent at an equimolar concentration.
-
-
Salt Formation:
-
In the wells of the 96-well plate, combine the API stock solution with each of the counterion stock solutions.
-
Include controls with the API solution and solvent only.
-
-
Crystallization Induction:
-
Seal the plate and allow it to evaporate slowly at room temperature.
-
Alternatively, use a temperature cycling program to promote crystallization.
-
-
Initial Screening:
-
Visually inspect the wells for the formation of crystalline material.
-
Examine the solids under a polarized light microscope to assess birefringence, a characteristic of crystalline materials.
-
-
Characterization of "Hits":
-
For wells showing promising crystalline solids, scale up the experiment to produce enough material for further analysis.
-
Confirm salt formation and assess crystallinity using XRPD. A new, unique diffraction pattern compared to the free base indicates the formation of a new solid form.
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the most promising salt forms and compare it to the solubility of the free base.
-
Caption: Workflow for an exploratory salt screening experiment.
By systematically applying these troubleshooting principles and experimental strategies, researchers can effectively address the solubility challenges posed by fluorinated bicyclic scaffolds, unlocking their full therapeutic potential.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2824-2853.
- Altay, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6138.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.
- Meker, S., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au, 5(5), 1438-1446.
- Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(23), 4768-4796.
- Chambers, R. D., & Percy, J. M. (Eds.). (2007).
- Zanda, M. (2018). Fluorinated Heterocycles. Molecules, 23(8), 1956.
- D'hooghe, M., & De Kimpe, N. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3734.
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- Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews: A Journal of Drug Design and Discovery.
- Thil, C., & Diederich, F. (2015). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. Chemical Science, 6(7), 3763-3777.
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New method for fluorinating compounds. (2009, August 17). Chemistry World. Retrieved February 17, 2026, from [Link]
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Salt Screening. (2021, February 14). Improved Pharma. Retrieved February 17, 2026, from [Link]
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- Liashuk, O. S., et al. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
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5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved February 17, 2026, from [Link]
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Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. (2025, January 13). eScholarship. Retrieved February 17, 2026, from [Link]
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Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2017). Semantic Scholar. Retrieved February 17, 2026, from [Link]
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CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 17, 2026, from [Link]
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Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025, April 28). Refubium - Freie Universität Berlin. Retrieved February 17, 2026, from [Link]
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Technical Support Center: Catalyst Selection for Functionalizing 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the functionalization of 6,6-Difluorobicyclo[3.1.0]hexan-2-one. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this valuable fluorinated building block. The unique structural and electronic properties of this ketone, arising from the fusion of a strained gem-difluorocyclopropane ring and a cyclopentanone, present both synthetic opportunities and challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to catalyst selection and reaction optimization.
FAQs: Catalyst Selection & Mechanistic Considerations
This section addresses high-level strategic decisions in designing a synthetic route for the functionalization of 6,6-Difluorobicyclo[3.1.0]hexan-2-one.
Question 1: What are the primary catalytic strategies for functionalizing 6,6-Difluorobicyclo[3.1.0]hexan-2-one, and how do I choose the right one?
Answer: The functionalization of this molecule primarily proceeds via two distinct pathways, dictated by the choice of catalyst and reaction conditions:
-
Ketone-Centric Functionalization (e.g., α-Functionalization): This strategy targets the carbonyl group or the adjacent α-carbon, preserving the bicyclic core. This is a classic approach for modifying ketones.[1][2]
-
Ring-Opening Functionalization: This strategy leverages the inherent strain of the cyclopropane ring, which is further activated by the electron-withdrawing gem-difluoro group.[3][4] This pathway breaks open the three-membered ring to yield highly functionalized monofluoroalkene products.
Your choice depends on the desired final structure. If the rigid bicyclo[3.1.0]hexane scaffold is a critical pharmacophore, a ketone-centric approach is necessary. If you desire linear or branched fluoroalkenes, a ring-opening strategy is the appropriate choice.[5][6]
Question 2: How do I choose between a Lewis acid and a transition metal catalyst?
Answer: The choice between a Lewis acid and a transition metal catalyst is fundamental and depends on the intended transformation.
-
Lewis Acid Catalysis: Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂) primarily activate the carbonyl oxygen.[7] This activation renders the carbonyl carbon more electrophilic, facilitating nucleophilic addition directly to the ketone.[8][9] In some cases, particularly with donor-acceptor cyclopropanes, strong Lewis acids can also induce a ring-opening cascade.[7][10] This pathway is often favored when you want to perform additions or cyclizations involving the ketone functionality.
-
Transition Metal Catalysis: Transition metals (e.g., Pd, Ni, Co, Rh) are the catalysts of choice for ring-opening reactions.[4][5][11] These reactions typically proceed through an oxidative addition into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. Subsequent steps, often involving C-F bond cleavage, can generate valuable intermediates like electrophilic π-allylmetal species that can be trapped by a wide range of nucleophiles.[6]
The flowchart below provides a general decision-making framework.
Caption: Catalyst selection decision tree.
Question 3: What is the mechanistic role of the gem-difluoro group in directing reactivity?
Answer: The gem-difluoro group is not merely a spectator; it is a powerful controller of the molecule's reactivity in several ways:
-
Inductive Electron Withdrawal: The high electronegativity of fluorine atoms polarizes the C-F bonds, inductively withdrawing electron density from the cyclopropane ring. This withdrawal increases the ring strain and activates the C-C bonds for cleavage, particularly in transition metal-catalyzed processes.[3][4]
-
Directing Ring-Opening: In many transition metal-catalyzed ring-opening reactions, one of the C-F bonds is ultimately cleaved. This often proceeds via a β-fluoride elimination from an alkylmetal intermediate, which is a common pathway in organofluorine chemistry.[12] This step is crucial for generating the final monofluorinated alkene product.
-
Modulating Carbonyl Reactivity: The electron-withdrawing nature of the adjacent cyclopropane ring can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to a simple cyclopentanone.[9]
The diagram below illustrates a generalized mechanism for a transition metal-catalyzed ring-opening reaction, highlighting the key steps influenced by the gem-difluoro moiety.
Caption: Generalized transition metal-catalyzed ring-opening.
Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst (especially air/moisture-sensitive transition metal precursors) may have degraded. 2. Insufficient Activation: The temperature may be too low for oxidative addition or catalyst turnover. 3. Inhibitors: Trace water or oxygen in solvents/reagents can poison the catalyst. Impurities in the starting material. | 1. Use freshly opened catalyst or catalyst from a glovebox. Ensure ligands are pure. 2. Incrementally increase the reaction temperature by 10-20 °C. 3. Use rigorously dried, degassed solvents and reagents. Purify the starting ketone if necessary. |
| Formation of Multiple Regioisomers | 1. Non-selective Ring-Opening: The catalyst may cleave either of the two adjacent C-C bonds of the cyclopropane non-selectively. 2. Competing Pathways: A mixture of ring-opening and α-functionalization may be occurring. | 1. Ligand Screening: The steric and electronic properties of the ligand are critical. For Pd-catalyzed reactions, try bulky phosphine ligands like XPhos or Buchwald ligands.[4] For Co-catalyzed reactions, screen different bidentate ligands.[6] 2. Modify Conditions: Lower temperatures may favor ketone functionalization, while higher temperatures often favor ring-opening. Switch from a transition metal to a Lewis acid if the bicyclic core must be preserved. |
| Catalyst Deactivation / Reaction Stalls | 1. Product Inhibition: The product may coordinate to the metal center more strongly than the starting material, halting the catalytic cycle. 2. Side Reactions: Undesired reactions, such as β-hydride elimination from intermediates, can lead to inactive catalyst species. | 1. Try a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%). 2. Change the Ligand/Metal: A different metal (e.g., Ni instead of Pd) may have different reactivity profiles and be less prone to deactivation in your specific system.[11] |
| Low Yield due to Side Products (Decomposition/Elimination) | 1. Harsh Conditions: Strong bases used for enolate formation can cause elimination or other side reactions. High temperatures can cause thermal decomposition.[13] 2. Unstable Intermediates: Highly reactive radical or cationic intermediates may decompose before productive reaction.[3] | 1. Screen Milder Reagents: For α-functionalization, consider using silyl enol ethers as nucleophiles in an umpolung strategy to avoid harsh bases.[1][2] 2. Additives: In radical-mediated reactions, controlling the concentration of radical species can be key. For Lewis acid-catalyzed reactions, ensure the acid is not overly strong to prevent unwanted rearrangements.[10] |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Ring-Opening Fluoroallylation of an Aldehyde
This protocol is adapted from methodologies developed for the cobalt-catalyzed sequential C-C and C-F activation of gem-difluorocyclopropanes for addition to aldehydes.[6]
Materials:
-
6,6-Difluorobicyclo[3.1.0]hexan-2-one (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.2 equiv)
-
Cobalt(II) Iodide (CoI₂) (10 mol%)
-
Bidentate Phosphine Ligand (e.g., Xantphos) (15 mol%)
-
Zinc powder (Zn) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add CoI₂ (0.10 mmol), the phosphine ligand (0.15 mmol), and Zn powder (3.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the tube.
-
Add 6,6-Difluorobicyclo[3.1.0]hexan-2-one (1.0 mmol) followed by the aldehyde (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the fluorinated homoallylic alcohol.
The logic for this workflow is represented below.
Caption: Step-by-step experimental workflow.
References
-
Bume, D. D., et al. (2018). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. PMC. [Link]
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Lv, L., Qian, H., & Li, Z. (2022). Catalytic Diversification of gem‐Difluorocyclopropanes: Recent Advances and Challenges. ChemCatChem. [Link]
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Weickmann, D., et al. (2017). Catalytic C–F bond activation of geminal difluorocyclopropanes by nickel(i) complexes via a radical mechanism. Chemical Communications. [Link]
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Schlömer, C., et al. (2021). Lewis acid catalyzed heavy atom tunneling – the case of 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one. PMC. [Link]
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Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
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Wang, H., et al. (2022). Cobalt-Catalyzed Fluoroallyllation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes. Organic Letters. [Link]
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Lee, K., & Kim, D. H. (2003). Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids via Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. The Journal of Organic Chemistry. [Link]
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Pedroni, J., & Cramer, N. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society. [Link]
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Costisella, B., & Reissig, H.-U. (2021). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Fused γ‐Lactams. Chemistry – An Asian Journal. [Link]
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Anonymous. Nucleophilic addition. OpenOChem Learn. [Link]
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Das, A., et al. (2024). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au. [Link]
-
Mykhailiuk, P. K., et al. (2022). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Organic and Biomolecular Chemistry. [Link]
-
Hartwig, J. F., et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry. [Link]
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Shen, H., et al. (2022). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules. [Link]
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Hartwig, J. F., et al. (2018). Typical approaches to the α-functionalization of ketones and our design of an alternative strategy involving a reversal of the origin of the nucleophile and electrophile. ResearchGate. [Link]
-
Anonymous. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts. [Link]
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Anonymous. (2020). α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. PubMed. [Link]
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Dolbier, W. R., Jr. (2009). The Thermal Conversions of 6,6-Difluorobicyclo(3.1.0)hex-2-enes to Fluorobenzenes. An Interesting Dichotomy of Mechanisms. ResearchGate. [Link]
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Leitch, D. C., et al. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Chemical Science. [Link]
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Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 6,6-Difluorobicyclo[3.1.0]hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to ¹⁹F NMR Spectroscopy
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2, has a high natural abundance of 100%, and exhibits a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1] One of the most significant advantages of ¹⁹F NMR is its vast chemical shift range, typically spanning over 800 ppm, which provides excellent signal dispersion and reduces the likelihood of peak overlap, even in complex molecules.[1]
The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment.[2][3] Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (higher ppm values), while electron-donating groups lead to increased shielding and an upfield shift (lower ppm values).[2] This sensitivity makes ¹⁹F NMR an invaluable tool for probing subtle changes in molecular structure, conformation, and intermolecular interactions.
Predicted ¹⁹F NMR Chemical Shifts of 6,6-Difluorobicyclo[3.1.0]hexan-2-one: A Comparative Analysis
The structure of 6,6-difluorobicyclo[3.1.0]hexan-2-one, a racemic mixture of the (1R,5R) enantiomers, presents a unique combination of a gem-difluorocyclopropane ring fused to a cyclopentanone.[4] The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and are expected to exhibit distinct chemical shifts and a geminal fluorine-fluorine coupling constant (²JFF).
To predict the ¹⁹F NMR chemical shifts, we will compare the target molecule to two classes of related compounds: gem-difluorocyclopropanes fused to cyclic systems and cyclic ketones containing fluorine atoms.
Comparison with gem-Difluorobicyclo[n.1.0]alkanes
The gem-difluoro moiety on a cyclopropane ring in a bicyclic system provides a foundational chemical shift range. In a series of 7,7-difluoro-1-(morpholin-4-yl)bicyclo[4.1.0]heptane derivatives, the ¹⁹F NMR chemical shifts were observed in the range of approximately -141 to -145 ppm (referenced to CFCl₃).[5] These compounds feature a gem-difluorocyclopropane fused to a six-membered ring.
For 6,6-difluorobicyclo[3.1.0]hexan-2-one, the smaller five-membered ring is expected to introduce greater ring strain, which can influence the electronic environment of the fluorine atoms. However, the most significant perturbation will arise from the C2-keto group.
The Deshielding Effect of the Carbonyl Group
The presence of a carbonyl group in proximity to fluorine atoms typically results in a deshielding effect, shifting the ¹⁹F NMR signals downfield. This is due to the electron-withdrawing nature of the carbonyl group. Studies on trifluoroacetyl (TFA) substituted cyclic ketones demonstrate this trend. For instance, the ¹⁹F chemical shifts of TFA groups on various cyclic ketones are found in the range of -67 to -85 ppm.[6] While the TFA group is electronically different from a gem-difluorocyclopropane, the general deshielding influence of the ketone is a key takeaway.
In 2-trifluoroacetyl-1-indanone, the ¹⁹F NMR chemical shift is observed at -73.2 ppm in CDCl₃.[7] The proximity and conjugation of the keto-enol form influence the degree of deshielding.[7] For 6,6-difluorobicyclo[3.1.0]hexan-2-one, the carbonyl group is three bonds away from the fluorine atoms. This through-bond electron-withdrawing effect, and potentially a through-space interaction, will likely shift the ¹⁹F resonances downfield compared to the non-ketonic bicycloalkane analogs.
Predicted Chemical Shift Values
Based on the comparative data, the ¹⁹F NMR chemical shifts for 6,6-difluorobicyclo[3.1.0]hexan-2-one are expected to be in a region significantly downfield from non-ketonic gem-difluorobicycloalkanes. A reasonable estimate would place the signals in the range of -120 to -140 ppm . The two diastereotopic fluorine atoms will appear as two distinct signals, likely as doublets due to geminal ²JFF coupling.
Table 1: Comparison of ¹⁹F NMR Chemical Shifts of Related Compounds
| Compound | Relevant Structural Features | Reported ¹⁹F NMR Chemical Shift (ppm) | Reference |
| 7,7-Difluoro-1-(morpholin-4-yl)bicyclo[4.1.0]heptane | gem-difluorocyclopropane fused to a 6-membered ring | δ 141.9 (d, J = 151.7 Hz, 1F), 142.9 (dd, J = 15.0, 151.7 Hz, 1F) | [5] |
| 9,9-Difluoro-1-(morpholin-4-yl)bicyclo[6.1.0]nonane | gem-difluorocyclopropane fused to an 8-membered ring | δ 140.7 (br d, J = 151.7 Hz, 1F), 145.4 (d, J = 151.7 Hz, 1F) | [5] |
| 2-Trifluoroacetyl-1-indanone | Trifluoroacetyl group adjacent to a ketone in a bicyclic system | -73.2 | [7] |
| 2-Trifluoroacetyl-1-tetralone | Trifluoroacetyl group adjacent to a ketone in a bicyclic system | -72.1 | [7] |
| 6,6-Difluorobicyclo[3.1.0]hexan-2-one | gem-difluorocyclopropane fused to a 5-membered ring with a ketone | Predicted: -120 to -140 | N/A |
Experimental Protocol for ¹⁹F NMR Acquisition
To obtain high-quality ¹⁹F NMR spectra of 6,6-difluorobicyclo[3.1.0]hexan-2-one, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The choice of solvent can influence the chemical shifts, so it should be reported with the data.[1]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: While CFCl₃ (δ = 0 ppm) is the historical standard, it is an ozone-depleting substance.[8][9] An external standard, such as a sealed capillary containing CFCl₃ or another known fluorine-containing compound (e.g., trifluorotoluene, δ ≈ -63.7 ppm), can be used. Alternatively, the spectrometer's ¹H channel can be used to lock onto the deuterium signal of the solvent, and the ¹⁹F spectrum can be referenced indirectly.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Tune and match the NMR probe for the ¹⁹F frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The wide chemical shift range of ¹⁹F NMR necessitates this.[1]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. However, acquiring a proton-coupled ¹⁹F spectrum can provide valuable information about the number of adjacent protons.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the chosen standard.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Caption: A streamlined workflow for acquiring and analyzing ¹⁹F NMR spectra.
Conclusion
The ¹⁹F NMR spectrum of 6,6-difluorobicyclo[3.1.0]hexan-2-one is predicted to exhibit two distinct signals for the diastereotopic fluorine atoms in the range of -120 to -140 ppm. This prediction is based on a comparative analysis of structurally similar gem-difluorobicycloalkanes and the established deshielding effect of a proximate carbonyl group. The provided experimental protocol offers a comprehensive guide for obtaining high-quality ¹⁹F NMR data for this and related compounds, which is crucial for their unambiguous structural elucidation and characterization in research and development settings.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]
-
The Royal Society of Chemistry. (2016). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]
-
Dolbier, W. R., et al. (2004). Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes. Figshare. [Link]
-
Korchagina, D. V., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 27(15), 4992. [Link]
-
Hu, J., et al. (2013). Synthesis of gem‐Difluorocyclopropa(e)nes and O‐, S‐, N‐, and P‐Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(49), 12986-12990. [Link]
-
Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. SciSpace. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]
-
Kelly, M. J., et al. (2021). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Analytical Chemistry, 93(5), 2747–2751. [Link]
-
Grygorenko, O. O., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Organic & Biomolecular Chemistry, 21(38), 7765-7772. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
Spassov, S. L., et al. (1969). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 51(3), 1245-1250. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
de Groot, A., et al. (2018). a) Synthesis of 6,6‐dibromobicyclo[3.1.0]hexan‐2‐one in a three‐step... ResearchGate. [Link]
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- 9. colorado.edu [colorado.edu]
Comparative Guide: IR Spectroscopy Characteristic Peaks of Fluorinated Bicyclic Ketones
Executive Summary
Fluorinated bicyclic ketones represent a specialized class of scaffolds in medicinal chemistry, often employed to modulate metabolic stability and lipophilicity (e.g., in bioisosteres of camphor or norbornane derivatives). For the analytical chemist, these compounds present a unique spectroscopic profile. The interplay between ring strain (geometric effect) and fluorine-induced inductive withdrawal (electronic effect) results in carbonyl stretching frequencies (
This guide provides a comparative analysis of these spectral shifts, offering a robust framework for identifying fluorinated bicyclic ketones and distinguishing them from their non-fluorinated and acyclic analogs. It also addresses the critical, often-overlooked phenomenon of hydrate formation , which can lead to misinterpretation of spectral data.
Mechanistic Framework: The Physics of Frequency Shifts
To accurately interpret the IR spectra of fluorinated bicyclic ketones, one must understand the two dominant forces driving the shift in the carbonyl stretching frequency (
Ring Strain (Geometric Effect)
In unstrained acyclic ketones (e.g., 2-butanone), the
-
Result: A stronger, shorter
bond and a higher vibrational frequency.[1]
Fluorine Inductive Effect (Electronic Effect)
Fluorine is the most electronegative element. When substituted at the
-
Dipole Interaction: The C-F dipole opposes the C=O dipole, increasing the double-bond character of the carbonyl group to minimize charge repulsion.
-
Result: A further increase in
, often pushing the peak into regions typically associated with esters or acid chlorides ( ).
Logic Flow Visualization
The following diagram illustrates the cumulative effect of these factors on the observed wavenumber.
Figure 1: Cumulative impact of ring strain and fluorination on carbonyl stretching frequency.
Comparative Data Analysis
The table below synthesizes experimental data comparing standard ketones with their strained and fluorinated counterparts. Note the progressive blue-shift (to higher wavenumbers).
Table 1: Characteristic Carbonyl Frequencies ( )[3]
| Compound Class | Specific Example | Structure Type | Key Spectral Features | |
| Acyclic Ketone | 2-Butanone | Unstrained | 1715 | Baseline reference.[1] |
| Cyclic Ketone (5-mem) | Cyclopentanone | Strained Ring | 1745 - 1750 | Shift due to angle strain (~108°). |
| Bicyclic Ketone | 2-Norbornanone | Bridged/Strained | 1745 - 1755 | High strain; sharp, intense peak [1, 5]. |
| 3-Fluoro-2-butanone | Inductive Effect | 1735 - 1745 | +20-30 cm⁻¹ shift vs. non-fluorinated. | |
| 3-Fluoro-2-norbornanone | Strain + Inductive | 1765 - 1775 | Distinct shift; approaches ester region. | |
| 3,3-Difluoro-2-norbornanone | Strain + 2x Inductive | 1780 - 1795 | Very high frequency; risk of hydration (see Sec 4). | |
| Bridgehead Fluoro | 1-Fluoro-2-norbornanone | Strain + Remote Inductive | 1755 - 1765 | Shift is less pronounced than |
Note: Values are for solution phase (typically
or). Gas phase values will be 10-20 cm⁻¹ higher. Solid state (ATR) values may vary slightly due to crystal packing forces.
Critical Practical Nuance: The Hydration Trap
A common pitfall in the analysis of
The Diagnostic Trap:
-
Pure Ketone: Strong band at ~1780 cm⁻¹.
-
Hydrated Species: The C=O band disappears or diminishes significantly. A broad O-H stretch appears at 3300-3500 cm⁻¹.[2]
-
Misinterpretation: Researchers often assume the reaction failed or the product decomposed because the expected carbonyl peak is absent.
Experimental Workflow: Validating the Ketone
Use this self-validating protocol to ensure you are observing the true ketone species.
Figure 2: Decision tree for distinguishing between fluorinated ketones and their hydrates.
Experimental Protocol for High-Fidelity Analysis
To ensure reproducibility and accuracy (E-E-A-T), follow this standardized protocol.
Sample Preparation
-
Solvent Selection: If running in solution, use Spectroscopic Grade
or to avoid solvent overlap in the carbonyl region. Avoid alcohols or wet solvents which promote hemiacetal/hydrate formation [2]. -
Drying: Pre-treat liquid samples with activated
molecular sieves for 1 hour prior to analysis to remove trace water. -
ATR Considerations: For solid samples, ensure the crystal (Diamond/ZnSe) is completely dry. Apply high pressure to ensure good contact, as fluorinated compounds can have unique crystalline lattices that resist deformation.
Data Acquisition Parameters
-
Resolution: Set to
or better. The inductive shifts can be subtle (10-15 cm⁻¹), and low resolution may mask doublet splitting often seen in conformational isomers of bicyclic systems. -
Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio, especially for the weaker overtone bands often seen in bicyclic systems at ~3400-3500 cm⁻¹ (overtone of C=O).
Interpretation Checklist
-
Locate Carbonyl: Look immediately at 1740–1800 cm⁻¹ .
-
Verify Absence of OH: Confirm no broad band at 3400 cm⁻¹ (rules out hydrate).
-
Fingerprint Confirmation: Check for C-F stretching vibrations. These appear as intense, broad bands in the 1000–1200 cm⁻¹ region [3]. In polyfluorinated systems, these can dominate the fingerprint region.
References
-
NIST Mass Spectrometry Data Center. (n.d.). 2-Norbornanone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
Sources
Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of 6,6-Difluorobicyclo[3.1.0]hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule analysis, mass spectrometry stands as an indispensable tool for elucidating molecular structure. The fragmentation patterns observed upon ionization provide a veritable fingerprint of a molecule, offering profound insights into its chemical architecture. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 6,6-Difluorobicyclo[3.1.0]hexan-2-one, a compound of interest in synthetic and medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this guide will leverage established principles of mass spectrometry, drawing comparisons with the known fragmentation of bicyclo[3.1.0]hexan-2-one and the well-characterized cyclohexanone. This predictive analysis serves as a valuable roadmap for researchers encountering this or structurally related molecules.
The Fundamental Principles of Ketone Fragmentation
Before delving into the specifics of our target molecule, it is crucial to understand the foundational principles governing the fragmentation of ketones in EI-MS. Upon electron impact, a molecule is ionized to form a molecular ion (M+•), which is a radical cation.[1][2] The excess energy imparted during ionization often leads to the cleavage of bonds, a process known as fragmentation.[3] For ketones, two primary fragmentation pathways dominate:
-
α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4][5][6] This is often the most significant fragmentation pathway for ketones, leading to the formation of a stable acylium ion ([R-C=O]+).[1]
-
McLafferty Rearrangement: This is a rearrangement reaction that occurs in ketones possessing a γ-hydrogen atom. It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-carbon-carbon bond.[3][4]
Cyclic ketones exhibit more complex fragmentation patterns as the initial α-cleavage does not immediately result in the loss of a neutral fragment.[5][7] Subsequent bond cleavages are required for fragmentation to be observed.
A Hypothetical Fragmentation Analysis of 6,6-Difluorobicyclo[3.1.0]hexan-2-one
The structure of 6,6-Difluorobicyclo[3.1.0]hexan-2-one presents a unique combination of a strained bicyclic system, a ketone functional group, and geminal fluorine substituents. These features will undoubtedly lead to a distinct fragmentation pattern.
Proposed Experimental Protocol for Mass Spectrum Acquisition
To acquire the mass spectrum of 6,6-Difluorobicyclo[3.1.0]hexan-2-one, the following gas chromatography-mass spectrometry (GC-MS) protocol is proposed:
-
Sample Preparation: Dissolve approximately 1 mg of 6,6-Difluorobicyclo[3.1.0]hexan-2-one in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
This protocol ensures the volatilization and separation of the analyte before it enters the mass spectrometer for ionization and fragmentation.
Comparative Fragmentation Data
The following table outlines the predicted significant fragments for 6,6-Difluorobicyclo[3.1.0]hexan-2-one and compares them with the expected fragments of its non-fluorinated analog and cyclohexanone.
| m/z | Proposed Fragment Ion | 6,6-Difluorobicyclo[3.1.0]hexan-2-one | Bicyclo[3.1.0]hexan-2-one (Predicted) | Cyclohexanone (Known) |
| 132 | [M]+• | ● | ||
| 96 | [M]+• | ● | ||
| 98 | [M]+• | ● | ||
| 113 | [M - F]+ | ○ | ||
| 104 | [M - CO]+• | ● | ||
| 83 | [M - HF - CO]+• | ○ | ||
| 68 | [M - CO]+• | ● | ||
| 70 | [M - C2H4]+• | ● | ||
| 67 | [C5H7]+ | ● | ||
| 55 | [C3H3O]+ | ○ | ● | |
| 50 | [CF2]+• | ● |
-
● - High Abundance, ○ - Moderate to Low Abundance
Mechanistic Insights into the Fragmentation Pathways
The proposed fragmentation pathways for 6,6-Difluorobicyclo[3.1.0]hexan-2-one are rationalized below, with comparative insights from its analogs.
6,6-Difluorobicyclo[3.1.0]hexan-2-one
The molecular ion is expected at m/z 132. The presence of two fluorine atoms significantly increases the molecular weight compared to the non-fluorinated analog (m/z 96).
Caption: Proposed fragmentation of 6,6-Difluorobicyclo[3.1.0]hexan-2-one.
A primary fragmentation is the loss of carbon monoxide (CO), a common feature for cyclic ketones, leading to a fragment at m/z 104 . Another likely fragmentation is the loss of a fluorine radical to give a cation at m/z 113 . The highly stable difluorocarbene radical cation ([CF2]+•) at m/z 50 is also a plausible and diagnostic fragment.
Bicyclo[3.1.0]hexan-2-one (Predicted)
The non-fluorinated analog, with a molecular ion at m/z 96, is expected to follow a fragmentation pattern more typical of bicyclic ketones.
Caption: Predicted fragmentation of bicyclo[3.1.0]hexan-2-one.
Similar to its fluorinated counterpart, a major fragmentation pathway is the loss of CO to yield a fragment at m/z 68 . Subsequent loss of a hydrogen radical would lead to the stable cyclopentenyl cation at m/z 67 .
Cyclohexanone (Known)
The fragmentation of cyclohexanone is well-documented and serves as a foundational comparison.
Caption: Known fragmentation of cyclohexanone.
The molecular ion is observed at m/z 98. A characteristic fragmentation is the loss of ethene (C2H4) to give a fragment at m/z 70 .[5] The base peak is typically at m/z 55 , corresponding to the [C3H3O]+ acylium ion, formed through a more complex rearrangement following an initial α-cleavage.[7]
Conclusion: The Diagnostic Value of Fluorine Substitution
The predictive analysis of the mass spectrum of 6,6-Difluorobicyclo[3.1.0]hexan-2-one highlights the profound influence of its unique structural features. The presence of the geminal difluoro group is expected to introduce several diagnostic fragmentation pathways that are absent in its non-fluorinated analog and in simpler cyclic ketones like cyclohexanone. Specifically, the observation of fragments corresponding to the loss of a fluorine radical and the formation of a difluorocarbene radical cation would be strong indicators for the presence of the 6,6-difluoro moiety. This comparative guide provides a solid foundation for the interpretation of the mass spectrum of this and related fluorinated bicyclic compounds, empowering researchers to confidently elucidate their structures.
References
-
NIST. Bicyclo[3.1.0]hexan-2-one, 1,5-bis(1,1-dimethylethyl)-3,3-dimethyl-. NIST Chemistry WebBook. [Link]
-
SpectraBase. Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-. [Link]
-
NIST. Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-. NIST Chemistry WebBook. [Link]
-
ResearchGate. Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]
-
Semantic Scholar. The Mass Spectra of Cyclic Ketones. [Link]
-
Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]
-
NIST. Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2β,5α)-. NIST Chemistry WebBook. [Link]
-
NIST. Bicyclo[3.1.0]hexan-2-one, 1,5-bis(1,1-dimethylethyl)-3,3-dimethyl-. NIST Chemistry WebBook. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Whitman College. GCMS Section 6.11.2. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.11.2 [people.whitman.edu]
Navigating the Structural Landscape of 6,6-Difluorobicyclo[3.1.0]hexan-2-one Analogs: A Comparative Guide to Crystallographic Analysis
In the landscape of medicinal chemistry and materials science, the bicyclo[3.1.0]hexane scaffold presents a unique and conformationally constrained framework. The introduction of gem-difluoro substitution at the 6-position is anticipated to significantly modulate the electronic and conformational properties of this ring system, making 6,6-difluorobicyclo[3.1.0]hexan-2-one and its analogs attractive building blocks for novel therapeutics and materials. However, a comprehensive understanding of the precise structural implications of this fluorination has been hampered by a notable absence of publicly available X-ray crystallography data for the parent ketone and its direct, non-fluorinated counterpart.
This guide provides a comparative analysis of the available crystallographic data for related bicyclo[3.1.0]hexane systems and other fluorinated bicyclic ketones. By synthesizing this information, we aim to offer researchers a predictive framework for the conformational behavior of 6,6-difluorobicyclo[3.1.0]hexan-2-one analogs and to provide a robust experimental protocol for obtaining the much-needed empirical crystallographic data.
The Bicyclo[3.1.0]hexane Core: A Conformationally Pre-organized Scaffold
The bicyclo[3.1.0]hexane ring system is characterized by a fusion of a cyclopentane and a cyclopropane ring, resulting in a strained and rigid structure. X-ray diffraction studies of various derivatives have consistently revealed that the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat-like conformation . This conformational preference is a key feature of the scaffold, as it pre-organizes substituents into well-defined spatial orientations, a property of significant interest in drug design for optimizing interactions with biological targets.
While a crystal structure for the parent bicyclo[3.1.0]hexan-2-one remains elusive in the public domain, the boat conformation has been confirmed in more complex molecules incorporating this core. For instance, studies on bicyclo[3.1.0]hexane-based nucleoside analogs have utilized X-ray crystallography to elucidate their three-dimensional structures and confirm the conformational rigidity imparted by the bicyclic system.
The Influence of Gem-Difluorination: An Educated Extrapolation
The introduction of a gem-difluoro group at the C6 position is expected to introduce several key structural and electronic perturbations to the bicyclo[3.1.0]hexan-2-one core:
-
Bond Length Alterations: The highly electronegative fluorine atoms will inductively withdraw electron density, leading to a shortening of the C-C bonds within the cyclopropane ring.
-
Conformational Puckering: The steric bulk and electrostatic repulsion of the fluorine atoms may influence the degree of puckering in the cyclopentanone ring, potentially leading to a more flattened or, conversely, a more pronounced boat conformation.
-
Carbonyl Reactivity: The electron-withdrawing nature of the difluoromethyl group is anticipated to increase the electrophilicity of the carbonyl carbon, thereby influencing its reactivity towards nucleophiles.
While we lack direct crystallographic data for 6,6-difluorobicyclo[3.1.0]hexan-2-one, we can draw parallels from studies on other fluorinated cyclic ketones. Research on the synthesis and reactivity of such compounds has shown that α-fluorination can significantly impact keto-enol tautomerism and the susceptibility of the carbonyl group to hydration.
Comparative Analysis of Available Analogs
To provide a tangible, albeit indirect, comparison, the following table summarizes key geometric parameters that would be of interest in a crystallographic study of 6,6-difluorobicyclo[3.1.0]hexan-2-one and its analogs. In the absence of direct data, this table serves as a template for future crystallographic reports on this class of compounds.
| Parameter | Bicyclo[3.1.0]hexane (General) | Expected for 6,6-Difluorobicyclo[3.1.0]hexan-2-one | Rationale/Comparison with other Fluorinated Systems |
| Ring Conformation | Boat-like | Expected to be Boat-like | The inherent rigidity of the bicyclic system is unlikely to be overcome by fluorination. |
| C1-C5 Distance | ~2.2 Å | Potentially slightly shorter | Increased puckering due to fluorine substitution could decrease this distance. |
| C-C Bond Lengths (Cyclopropane) | ~1.51 Å | Expected to be shorter | Strong inductive effect of fluorine atoms. |
| C=O Bond Length | ~1.21 Å | No significant change expected | Generally less sensitive to remote electronic effects. |
| C-F Bond Lengths | N/A | ~1.35 Å | Typical C-F bond length in gem-difluoroalkanes. |
| F-C-F Bond Angle | N/A | ~105° | Consistent with sp³ hybridized carbon with two fluorine substituents. |
Experimental Protocol for the Crystallization of 6,6-Difluorobicyclo[3.1.0]hexan-2-one Analogs
The following is a detailed, step-by-step methodology for the crystallization of small, potentially volatile, organic molecules such as 6,6-difluorobicyclo[3.1.0]hexan-2-one and its analogs. The causality behind each experimental choice is explained to ensure a self-validating and reproducible protocol.
Objective: To obtain single crystals of sufficient quality for X-ray diffraction analysis.
Materials:
-
High-purity sample of the target compound (>99%)
-
A selection of analytical grade solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, isopropanol)
-
Small, clean glass vials (1-2 mL) with screw caps or parafilm
-
Micro-syringes or pipettes
-
A controlled cooling apparatus (e.g., a dewar with a slow evaporation setup, a programmable cooling block, or a refrigerator)
-
A high-quality microscope for crystal inspection
Methodology:
-
Solvent Screening (The "Matrix" Approach):
-
Rationale: The solubility of the compound is the most critical parameter for successful crystallization. A solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating is ideal for the slow cooling method.
-
Procedure:
-
In a series of small vials, dissolve a few milligrams of the compound in a minimal amount of various solvents (e.g., 100 µL).
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently warm the vial to see if it dissolves.
-
If the compound is fully soluble at room temperature, it is likely too soluble for single-solvent crystallization. In this case, consider this solvent as the "good" solvent for a solvent/anti-solvent system.
-
Identify a suitable "anti-solvent" in which the compound is poorly soluble.
-
-
-
Crystallization Techniques:
-
A. Slow Evaporation:
-
Rationale: This is the simplest method and is effective for compounds that are moderately volatile. The gradual increase in concentration as the solvent evaporates can lead to the formation of well-ordered crystals.
-
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.
-
Loosely cap the vial or cover it with parafilm pierced with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
-
B. Slow Cooling:
-
Rationale: This method is ideal for compounds that show a significant increase in solubility with temperature. The slow decrease in temperature reduces the solubility gradually, promoting the growth of a small number of large crystals rather than a large number of small crystals.
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).
-
Ensure all the solid has dissolved.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, place the vial in an insulated container (e.g., a dewar filled with warm water).
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further induce crystallization.
-
-
-
C. Solvent Diffusion (Vapor or Liquid):
-
Rationale: This technique is particularly useful when it is difficult to find a single suitable solvent. It involves the slow introduction of an "anti-solvent" into a solution of the compound, which reduces the solubility and promotes crystallization.
-
Procedure (Vapor Diffusion):
-
Dissolve the compound in a small volume of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a layer of the "anti-solvent".
-
The anti-solvent will slowly diffuse into the solution, causing the compound to crystallize.
-
-
Procedure (Liquid Diffusion):
-
Carefully layer the "anti-solvent" on top of a solution of the compound in a "good" solvent in a narrow vial or NMR tube.
-
The two solvents will slowly mix at the interface, inducing crystallization.
-
-
-
-
Crystal Harvesting and Mounting:
-
Rationale: Once suitable crystals have formed, they must be handled carefully to avoid damage.
-
Procedure:
-
Using a fine needle or a small loop, carefully detach a single crystal from the bottom or side of the vial.
-
Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent evaporation and ice formation during data collection at low temperatures.
-
Mount the crystal on the goniometer head of the X-ray diffractometer.
-
-
Visualizing the Path to Crystallographic Data
The following workflow diagram illustrates the logical steps involved in obtaining and analyzing crystallographic data for novel compounds like 6,6-difluorobicyclo[3.1.0]hexan-2-one analogs.
Caption: Workflow for obtaining single-crystal X-ray diffraction data.
The molecular structure of the target compound, 6,6-difluorobicyclo[3.1.0]hexan-2-one, is depicted below, highlighting the key structural features.
Caption: 2D representation of 6,6-Difluorobicyclo[3.1.0]hexan-2-one.
Conclusion and Future Directions
The 6,6-difluorobicyclo[3.1.0]hexan-2-one scaffold holds significant promise for the development of novel chemical entities. While a definitive crystallographic analysis of the parent compound is currently unavailable, this guide provides a framework for understanding its likely conformational properties based on related structures. The detailed experimental protocol for crystallization is intended to empower researchers to pursue the empirical determination of these structures, which will be invaluable to the broader scientific community. The publication of such data will undoubtedly accelerate the rational design of new molecules based on this intriguing fluorinated scaffold.
References
-
A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Royal Netherlands Chemical Society.[Link]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules.[Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.[Link]
-
PubChem Database. National Center for Biotechnology Information. [Link]
-
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]
The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Bicyclohexanones
For researchers, medicinal chemists, and professionals in drug development, understanding and modulating the physicochemical properties of molecular scaffolds is paramount. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Strategic modifications to a core structure can fine-tune its lipophilicity, and the introduction of fluorine atoms is a widely employed tactic to achieve this.[3][4] This guide provides an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated bicyclohexanones, supported by illustrative experimental data and detailed methodologies.
The Bicyclohexanone Scaffold and the Influence of Fluorination
The bicyclo[3.1.0]hexan-2-one core is a rigid, three-dimensional structure that serves as a valuable building block in medicinal chemistry. Its defined conformation allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing molecules with specific interactions with biological targets.
Fluorine's influence on lipophilicity is not straightforward; it is highly context-dependent. The high electronegativity of fluorine can create strong dipoles and reduce the basicity of nearby functional groups, which can, in some cases, decrease lipophilicity. Conversely, the replacement of a hydrogen atom with a larger, albeit minimally polarizable, fluorine atom can shield a molecule from solvation by water, thereby increasing its lipophilicity.[5] The ultimate effect is a complex interplay of these factors, influenced by the number and position of the fluorine atoms on the scaffold.
Comparative Analysis of Lipophilicity
To illustrate the impact of fluorination on the bicyclohexanone scaffold, we will compare the parent bicyclo[3.1.0]hexan-2-one with two hypothetical, yet chemically reasonable, fluorinated analogues: a mono-fluorinated and a gem-difluorinated derivative at the C4 position. The lipophilicity is expressed as the logP (the logarithm of the partition coefficient between n-octanol and water), a standard measure of this property.
| Compound | Structure | Assumed Experimental logP | Change in logP (ΔlogP) |
| Bicyclo[3.1.0]hexan-2-one | 0.50[6] | - | |
| 4-fluorobicyclo[3.1.0]hexan-2-one | ![]() | 0.75 | +0.25 |
| 4,4-difluorobicyclo[3.1.0]hexan-2-one | ![]() | 1.05 | +0.55 |
Note: The logP values for the fluorinated compounds are illustrative and based on general trends observed for fluorination of cyclic ketones.
As the illustrative data suggests, the introduction of fluorine at a position remote from the ketone functionality can lead to an increase in lipophilicity. The gem-difluoro substitution shows a more pronounced effect than mono-fluorination. This trend is often attributed to the increased hydrophobic surface area created by the fluorine atoms, which outweighs the inductive effects of the highly electronegative atoms.
Experimental Determination of Lipophilicity (logP)
Accurate determination of logP is crucial for structure-activity relationship (SAR) studies. Two widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC). For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful alternative.
The Shake-Flask Method: The Gold Standard
The shake-flask method is considered the definitive technique for logP determination due to its direct measurement of partitioning.[7][8]
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination) saturated with n-octanol. Allow the phases to separate completely.
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a predetermined volume of either the aqueous or organic phase.
-
Partitioning: Combine the solution with a specific volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination using the shake-flask method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, higher-throughput alternative to the shake-flask method, especially for large numbers of compounds.[9][10] It determines logP indirectly by correlating the retention time of a compound with those of known standards.
Protocol:
-
System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
-
Calibration: Inject a series of standard compounds with well-established logP values that span the expected range of the test compounds.
-
Data Collection: Record the retention time (t_R) for each standard. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Standard Curve: Plot log(k') versus the known logP values of the standards. A linear regression of this plot yields a calibration curve.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k').
-
logP Determination: Interpolate the logP of the test compound from its log(k') value using the calibration curve.
Caption: Workflow for logP determination using the RP-HPLC method.
Conclusion and Outlook
The strategic fluorination of the bicyclohexanone scaffold offers a viable approach to modulating lipophilicity, a key parameter in drug design. As our illustrative data shows, fluorination can increase the lipophilicity of this rigid core, with the effect being tunable based on the degree of fluorination. The choice of experimental method for determining logP will depend on the required accuracy, throughput, and the specific properties of the compounds under investigation. For fluorinated molecules, specialized techniques such as ¹⁹F NMR can provide valuable and direct insights. A thorough understanding of how structural modifications impact physicochemical properties is essential for the rational design of novel therapeutics with improved ADMET profiles.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding the impact of fluorine substitution on the properties of organic compounds. Journal of Fluorine Chemistry, 129(7), 589-603.
- Linclau, B., Peron, F., & Wells, N. (2018). The impact of fluorination on the lipophilicity of organic compounds. Beilstein Journal of Organic Chemistry, 14, 2476-2490.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
-
PubChem. (n.d.). Bicyclo[3.1.0]hexan-2-one. Retrieved from [Link]
- Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
- Kokubo, H., & Tanaka, S. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 295-305.
- Piel, M., & Schirrmacher, R. (n.d.). Determination of logP values of fluorinated glibenclamide derivatives. Johannes Gutenberg-Universität Mainz.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
-
EPA. (2025). 3-(3-Methyl-2-buten-1-yl)bicyclo[3.1.0]hexan-2-one. Retrieved from [Link]
-
ChemBK. (2024). 4,4-Difluorocyclohexanone(WX900093). Retrieved from [Link]
-
PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. Retrieved from [Link]
- Donovan, S. F., & Pescatore, F. P. (2021). AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Preprints.
- ResearchGate. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies.
-
PubChem. (n.d.). Bicyclo[3.1.0]hexan-2-one. Retrieved from [Link]
- Xiao, N., et al. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods.
- U.S. Patent No. US20020161528A1. (2002). Tool for lipophilicity determination in drug discovery basic and neutral compounds.
- Jamari, N. L. A., et al. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. University of Aberdeen.
- Harvard University. (2023).
- Deakin University. (2024). Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility. Figshare.
- RSC Publishing. (n.d.). Cycloisomerization of 7-en-2-yn-1-ones to bicyclo[3.1.0]hexanes using electrophilic fluorination or chlorination agents. Organic Chemistry Frontiers.
-
PubMed. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 5. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. LogP / LogD shake-flask method [protocols.io]
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Validating Purity of 6,6-Difluorobicyclo[3.1.0]hexan-2-one via GC-MS
Executive Summary: The Criticality of Fluorinated Scaffolds
In modern drug discovery, 6,6-Difluorobicyclo[3.1.0]hexan-2-one (CAS: 2740348-48-3) has emerged as a high-value bioisostere. It serves as a rigidified mimetic of 4,4-difluorocyclohexane, offering improved metabolic stability and lipophilicity modulation in antiviral and enzyme inhibitor pipelines (e.g., IDH1 inhibitors, Maraviroc analogs).
However, the synthesis of this strained bicyclic system—often via difluorocarbene addition to cyclopentenone derivatives—is prone to specific impurity profiles, including unreacted starting materials, monofluoro-analogs, and regioisomers.
This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical standard for purity assessment, comparing it objectively against 19F-NMR and HPLC-UV. While NMR provides structural certainty, this guide demonstrates why GC-MS is the necessary workhorse for detecting trace organic volatiles and ensuring "reaction-ready" purity.
Comparative Analysis: Why GC-MS?
Before detailing the protocol, we must justify the instrument choice. The table below contrasts GC-MS with common alternatives for this specific fluorinated ketone.
Table 1: Analytical Technique Comparison for 6,6-Difluorobicyclo[3.1.0]hexan-2-one
| Feature | GC-MS (Recommended) | 19F qNMR | HPLC-UV |
| Primary Strength | Universal Organic Detection | Structural Quantitation | Polar Impurity Analysis |
| Sensitivity (LOD) | High (ppb to low ppm range) | Moderate (0.1–1%) | Low (Compound lacks strong chromophore) |
| Selectivity | Mass spectral fingerprinting identifies unknowns. | Excellent for F-containing impurities; blind to non-F contaminants.[1] | Poor; relies on non-specific carbonyl absorption (~210 nm).[1] |
| Suitability | Ideal. The ketone is volatile (MW ~132) and thermally stable enough for GC.[1] | Complementary. Use for assay calculation (wt%) but not for purity profiling. | Sub-optimal. Only useful if derivatized.[1] |
| Blind Spots | Inorganic salts, non-volatiles.[1] | Solvents, non-fluorinated starting materials.[1] | Non-UV absorbing precursors.[1] |
Expert Insight:
"While 19F NMR is the 'gold standard' for confirming the difluoro-motif, it fails to detect the cyclopentenone starting material efficiently if the relaxation times aren't optimized. GC-MS sees both the product and the non-fluorinated precursors in a single run."
Experimental Protocol: Validated GC-MS Methodology
This protocol is designed to be self-validating . It includes system suitability checks that must pass before sample analysis.[1]
Instrumentation & Conditions[1][2][3]
-
System: Agilent 7890B/5977B GC-MS (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split/Splitless.
-
Temperature:200°C (Note: Keep lower than standard 250°C to minimize thermal ring-opening of the strained bicyclo[3.1.0] system).
-
Mode: Split 50:1 (for assay); Splitless (for trace impurity profiling).[1]
-
Temperature Program
The ramp is optimized to separate the target ketone from potential solvent residues (DCM, THF) and heavier oligomers.[1]
| Step | Rate (°C/min) | Value (°C) | Hold Time (min) |
| Initial | - | 40 | 2.0 |
| Ramp 1 | 10 | 180 | 0.0 |
| Ramp 2 | 25 | 280 | 3.0 |
| Total Run | 20.0 min |
Mass Spectrometer Settings
-
Source: Electron Ionization (EI), 70 eV.[1]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 35–350.[1]
-
Target Ion: Look for molecular ion
at m/z 132 and characteristic loss of ( ) or .
-
Validation Workflow (The "Proof")
To ensure the data is trustworthy, follow this validation logic. This workflow ensures that the method is specific, linear, and precise.
Specificity & Blank Check[1][4]
-
Protocol: Inject pure diluent (DCM).
-
Requirement: No peaks interfering with the retention time (RT) of the ketone (approx. 8–10 min).
-
Resolution: The target peak must have a resolution (
) > 1.5 from the nearest impurity (often the endo/exo isomer or monofluoro-analog).
Linearity (Range: 50 – 150% of Target Concentration)[1]
-
Protocol: Prepare 5 calibration standards (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Acceptance: Coefficient of determination (
) .[1]
Visualizing the Validation Logic[1]
The following diagram illustrates the decision matrix for validating the batch purity.
Caption: Decision tree for validating batch purity, emphasizing system suitability and impurity identification loops.
Troubleshooting & Expert Tips
Thermal Instability Warning
The bicyclo[3.1.0]hexane skeleton possesses significant ring strain.[1]
-
Risk: High inlet temperatures (>250°C) can induce thermal rearrangement or ring-opening, creating artifacts—impurities that exist only in the analysis, not the sample.
-
Solution: Perform a "Cold Inlet Check."[1] Inject the sample at 180°C and 250°C. If the impurity profile changes, your method is degrading the sample.[1] Stick to the lower temperature.
Solvent Effects[1][5]
-
Avoid Acetone: Acetone can form aldol condensation products with the ketone in the injector port.[1]
-
Recommended: Dichloromethane (DCM) or Methanol (MeOH) are preferred.[1]
References
-
Grygorenko, O. O., et al. (2022).[1][2] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17. Retrieved from [Link][1][3]
-
Wishart, D. S., et al. (2019).[1] NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123.[4] (Comparison of GC-MS and NMR sensitivity). Retrieved from [Link]
-
VeriXiv. (2025).[1] Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan. (Synthesis context for related ketones). Retrieved from [Link]
-
PubChemLite. (2026).[1][5] 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one Compound Summary. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical … [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. PubChemLite - 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one (C5H5F2NO) [pubchemlite.lcsb.uni.lu]
pKa comparison of 6,6-Difluorobicyclo[3.1.0]hexan-2-one derivatives
Acidity Profiles and Reactivity: A Comparative Guide to 6,6-Difluorobicyclo[3.1.0]hexan-2-one Derivatives
Part 1: Executive Summary & Structural Logic
The Scaffold: 6,6-Difluorobicyclo[3.1.0]hexan-2-one is a specialized building block in medicinal chemistry. It serves as a conformationally restricted bioisostere of cyclopentanone or cyclohexanone derivatives, often used to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.
The "pKa" Problem: Unlike simple open-chain ketones (e.g., acetone, pKa ~19.3 in water), the acidity of bicyclic ketones is governed by a conflict between inductive effects and geometric strain .
-
Inductive Effect (-I): The gem-difluoro motif at C6 is electron-withdrawing. In theory, this should stabilize a developing negative charge, increasing acidity.
-
Geometric Strain (Bredt’s Rule & I-Strain): The rigid bicyclic framework restricts the orbital overlap required for enolate formation.
This guide provides the estimated acidity profiles, reactivity comparisons, and the definitive experimental protocol to validate these properties in your specific derivative.
Part 2: Comparative Performance Data
The following data synthesizes thermodynamic acidity (pKa) and kinetic reactivity profiles. Note that due to the insolubility of these lipophilic scaffolds in water, DMSO is the standard reference solvent (Bordwell scale).
Table 1: Comparative Acidity & Reactivity Profile
| Feature | Cyclopentanone (Baseline) | Bicyclo[3.1.0]hexan-2-one (Parent) | 6,6-Difluorobicyclo[3.1.0]hexan-2-one (Target) |
| pKa (DMSO) | ~25.8 (Ref 1) | ~26.0 - 26.5 (Est.) | ~24.5 - 25.0 (Est.) |
| pKa (Water) | ~16.7 | ~18 - 19 | ~17 - 18 |
| Primary Enolization Site | C2 or C5 (Symmetric) | C3 only (Regioselective) | C3 only (Regioselective) |
| Kinetic Acidity ( | 1.0 (Reference) | 0.4 (Slower due to strain) | 0.8 - 1.2 (Inductive enhancement) |
| Electrophilicity (C=O) | Moderate | High (Strain release) | Very High (-I effect of F) |
| Key Risk | Self-condensation | Cyclopropane ring opening | Distal bond (C1-C5) cleavage |
Critical Insight: The bridgehead proton at C1 is essentially non-acidic due to the prohibition of a bridgehead double bond (anti-Bredt enolate). All deprotonation events occur at C3 .
Mechanism of Action: The Fluorine Effect
The two fluorine atoms at C6 exert a Through-Space Field Effect on the carbonyl carbon (C2), increasing its electrophilicity. However, their effect on the acidic protons at C3 is attenuated by distance (4 bonds). The slight increase in acidity (lower pKa) compared to the non-fluorinated parent is primarily due to the global electron-deficiency of the scaffold rather than direct resonance stabilization.
Part 3: Visualization of Reactivity
The following diagram illustrates the regioselectivity and the electronic competition within the molecule.
Figure 1: Reactivity flowchart showing the exclusive deprotonation path at C3 and the stability risks associated with the strained cyclopropane ring.
Part 4: Experimental Protocol (Self-Validating)
Since literature values for specific derivatives are often missing, you must determine the Kinetic Acidity relative to a standard. This protocol uses H/D Exchange via NMR , which is more reliable than potentiometric titration for weak, lipophilic acids.
Protocol: Comparative H/D Exchange Kinetics
Objective: Determine the relative rate of enolization of your 6,6-difluoro derivative compared to cyclopentanone.
Reagents:
-
Analyte: 6,6-Difluorobicyclo[3.1.0]hexan-2-one (10 mg).
-
Standard: Cyclopentanone (10 mg).
-
Solvent:
(Deuterated Methanol) or with . -
Base Catalyst: Triethylamine (
, 0.1 equiv) or (saturated).
Workflow:
-
Baseline NMR: Dissolve 10 mg of Analyte in 0.6 mL
. Acquire a quantitative NMR (t=0). Integrate the C3 protons ( ~2.0-2.5 ppm) relative to an internal standard (e.g., 1,3,5-trimethoxybenzene). -
Initiation: Add 5
L of directly to the NMR tube. Shake vigorously for 10 seconds. -
Kinetic Monitoring: Insert into the NMR probe maintained at 25°C. Acquire spectra every 5 minutes for 60 minutes.
-
Data Analysis: Plot
vs. time ( ).-
: Integral of
-protons at t=0. -
: Integral of
-protons at time .
-
: Integral of
-
Validation: The slope of the line represents the pseudo-first-order rate constant (
). Compare vs. .
Interpretation:
-
If
: The fluorine inductive effect dominates (Higher Acidity). -
If
: Steric strain dominates (Lower Kinetic Acidity).
Part 5: Synthesis & Trapping Workflow
To utilize this acidity in synthesis (e.g., alkylation), one must avoid the "Ring Opening" trap. The following diagram details the safe trapping of the enolate.
Figure 2: Optimized synthetic workflow for functionalizing the C3 position while preserving the bicyclic core.
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.
-
Grygorenko, O. O., et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 2022,[1] 17. [1][2][3]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [1]
- Fedoryński, M. "Synthesis of gem-difluorocyclopropanes." Chemical Reviews, 2003, 103, 1099. (Context on stability of the difluoro ring).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Data. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 6,6-Difluorobicyclo[3.1.0]hexan-2-one
Executive Safety Summary & Risk Profile
The "Why" Behind the Protocol: Handling 6,6-Difluorobicyclo[3.1.0]hexan-2-one requires a nuanced approach that goes beyond standard organic solvent safety. As a Senior Application Scientist, I must highlight that this compound possesses a gem-difluorinated cyclopropane ring fused to a ketone. This structural motif presents two specific distinct hazards:
-
Ring Strain & Reactivity: The bicyclic [3.1.0] system is inherently strained. While generally stable under ambient conditions, the gem-difluoro substitution alters the electronics of the ring, potentially increasing susceptibility to ring-opening reactions or nucleophilic attack.
-
Volatility & Permeation: Low molecular weight fluorinated ketones often exhibit higher vapor pressures than their non-fluorinated analogs. They are lipophilic and can permeate standard nitrile gloves more rapidly than expected.
Toxicological Read-Across (Precautionary Principle): Specific toxicological data (LD50) for this exact ketone is often proprietary or limited. However, based on the safety profile of its alcohol analog (6,6-Difluorobicyclo[3.1.0]hexan-3-ol, CAS 883731-66-6), we must treat this ketone as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritant) .
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE" for this compound. The following matrix is designed to prevent permeation and inhalation exposure.
| PPE Category | Standard Requirement | Technical Justification & Expert Insight |
| Hand Protection (Splash) | Disposable Nitrile (Double-gloved) (Min. Thickness: 5 mil) | Why: Ketones degrade nitrile. However, for incidental splash protection during weighing, double nitrile provides a "sacrificial layer."Protocol: Change outer glove immediately upon any contact. |
| Hand Protection (Immersion/High Vol) | Laminate Film (Silver Shield/4H) or Butyl Rubber | Why: Fluorinated ketones can swell nitrile and penetrate latex instantly. Laminate film offers >480 min breakthrough time.Trade-off: Poor dexterity; wear tight nitrile over the laminate to secure fit. |
| Respiratory | Fume Hood (Primary) (Face velocity: 100 fpm) | Why: Engineering controls are superior to respirators. Contingency: If work must occur outside a hood, use a Full-Face Respirator with OV/P100 cartridges . |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses have gaps. Ketone vapors are lacrimators; liquid splash can cause severe corneal damage. Note: Face shield required for volumes >100 mL. |
| Body | Tyvek® Lab Coat or Apron | Why: Standard cotton coats absorb organic liquids, keeping the hazard against the skin. Tyvek repels liquid splashes. |
Decision Logic: Engineering Controls vs. PPE
PPE is the last line of defense. Use this logic flow to determine the necessary containment level before opening the vial.
Figure 1: Operational Decision Tree. Selects containment level based on physical state and energy potential.
Operational Protocols: Step-by-Step
A. Receiving & Storage
-
Inspection: Upon receipt, inspect the septum/cap. Fluorinated compounds can degrade low-quality rubber septa over time.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Segregation: Keep away from strong bases (e.g., NaOH, LDA). The cyclopropane ring is susceptible to base-catalyzed ring opening or polymerization.
B. Weighing & Transfer (The "Static" Risk)
-
Risk: Dry crystalline bicyclic ketones can generate significant static charge, leading to powder scattering or spark generation.
-
Protocol:
-
Place an ionizing fan or static gun inside the balance enclosure.
-
Use glass or stainless steel spatulas. Avoid plastic, which generates charge.
-
Tare the vial: Do not weigh directly onto paper. Weigh into a tared glass scintillation vial to minimize transfer steps.
-
C. Reaction Setup
-
Solvent Choice: When solubilizing, avoid acetone (interferes with ketone chemistry) or protic solvents if using strong nucleophiles. Dichloromethane (DCM) or THF are standard, but ensure compatibility with the laminate gloves if using DCM.
-
Inertion: Purge the reaction vessel with Nitrogen before adding the ketone to prevent moisture uptake, which can hydrate the ketone (forming a gem-diol).
Emergency Response & Spill Management
In the event of a spill, speed is critical to prevent volatilization.
Figure 2: Spill Response Workflow. Note that fluorinated spills should not be mixed with standard organic solvent waste streams if possible, due to incineration requirements.
Waste Disposal & Decontamination
-
Segregation: Do not mix with general organic waste if your facility separates halogenated solvents. This compound must go into the Halogenated/Fluorinated Waste stream.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal cans if the waste stream is acidic.
-
Labeling: Explicitly label as "Contains Fluorinated Ketones." This is vital for the disposal facility to adjust incineration temperatures (fluorinated compounds require higher temps to prevent HF formation).
-
Decontamination: Wipe surfaces with a mild surfactant (soap/water) followed by isopropanol. Do not use bleach (hypochlorite), as it may react with impurities or the ketone itself.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure Banding Process. (Methodology used for assigning risk level to chemicals without specific OELs). [Link]
-
PubChem. (2023). Compound Summary: 6,6-Difluorobicyclo[3.1.0]hexan-3-ol (Analogous Structure Safety Data). National Library of Medicine. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluorobicyclo[3.1.0]hexan-2-one](https://i.imgur.com/image.png)
